molecular formula C5H14ClNO2S B595832 [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride CAS No. 128696-32-2

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride

Cat. No.: B595832
CAS No.: 128696-32-2
M. Wt: 187.682
InChI Key: DEYJONNLBBVQND-UHFFFAOYSA-N
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Description

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride (CAS 128696-32-2) is a chemical compound with the molecular formula C5H14ClNO2S and a molecular weight of 187.69 g/mol . This compound is offered for research purposes and is strictly for laboratory use; it is not intended for diagnostic, therapeutic, or any human or veterinary applications . As an aliphatic sulfonamide derivative, this compound serves as a valuable building block in organic and medicinal chemistry research . The structure, featuring both a sulfonyl group and a tertiary amine, provides a versatile scaffold for chemical synthesis. Researchers utilize such sulfonyl-containing compounds in the development of potential therapeutic agents, as they can act as electrophiles and interact with specific molecular targets, modifying protein and enzyme activity . While specific biological data for this exact molecule may be limited, its core structure is representative of a class of aliphatic sulfonamides that have shown increasing importance in pharmaceutical research for their potential to offer improved selectivity in biochemical interactions . The compound is characterized by the SMILES notation O=S(CCNC)(CC)=O.[H]Cl and should be stored in a cool, dry place, with some suppliers recommending storage at 2-8°C .

Properties

IUPAC Name

2-ethylsulfonyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-3-9(7,8)5-4-6-2;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYJONNLBBVQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700649
Record name 2-(Ethanesulfonyl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128696-32-2
Record name 2-(Ethanesulfonyl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemistry of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and professionals in drug development, providing a detailed exploration of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride. This document navigates the complexities of its structure, synthesis, and characterization, with a focus on its analogs due to the limited direct literature on the title compound.

Introduction

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is a fascinating molecule of interest within the sphere of pharmaceutical and chemical research. It belongs to the class of sulfonamides, which are known for their diverse biological activities. While specific data for [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is not widely available in public databases, a comprehensive understanding of its structure and potential utility can be derived from a detailed analysis of its close structural analogs. This guide will focus on providing a robust technical overview of these analogs, thereby offering valuable insights into the likely properties and synthetic pathways of the title compound.

A primary analog that will be discussed in detail is N-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride (CAS: 202197-60-2).[1] This compound shares the key N-methyl amine and sulfonyl functionalities, differing only in the substitution on the sulfur atom (methyl vs. ethyl). Another relevant analog is 2-(Methylsulfonyl)ethanamine hydrochloride (CAS: 104458-24-4), the primary amine counterpart, which is a known intermediate in the synthesis of pharmaceuticals like Lapatinib.[2][3] By examining these related structures, we can extrapolate key chemical and physical characteristics relevant to [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride.

Physicochemical Properties of Analogs

The physicochemical properties of these molecules are crucial for their application in drug discovery and development, influencing factors such as solubility, stability, and bioavailability.

Table 1: Physicochemical Properties of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride Analogs
PropertyN-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride2-(Methylsulfonyl)ethanamine hydrochloride
CAS Number 202197-60-2[1]104458-24-4[2]
Molecular Formula C4H12ClNO2S[1]C3H10ClNO2S[3][4]
Molecular Weight 173.66 g/mol [1]159.63 g/mol [2][3]
Appearance Not specified, likely a solidWhite to off-white solid[5]
Melting Point Not specified168.0 to 172.0 °C[3]
Solubility Not specifiedSlightly soluble in DMSO and Methanol (with sonication)[3]
Purity ≥ 95%[1]Not specified

Structural Elucidation and Characterization

The structural confirmation of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride and its analogs relies on a combination of spectroscopic techniques.

Chemical Structure Diagram

G cluster_0 [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride s S o1 O s->o1 o2 O s->o2 c1 CH2 s->c1 c4 CH2 s->c4 c2 CH2 c1->c2 n NH c2->n c3 CH3 n->c3 hcl • HCl c5 CH3 c4->c5

Caption: Chemical structure of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for elucidating the structure of these compounds. For N-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride, one would expect to see distinct signals for the N-methyl protons, the S-methyl protons, and the two methylene groups. The chemical shifts and coupling patterns would be indicative of the electronic environment of each proton. In the case of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride, an ethyl group on the sulfonyl moiety would introduce additional signals corresponding to the methylene and methyl protons of the ethyl group, with characteristic splitting patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups. The characteristic stretching frequencies for the S=O bonds in the sulfonyl group would be prominent. The N-H stretching of the secondary amine hydrochloride would also be observable.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the molecular formula.

Synthesis of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride and Its Analogs

The synthesis of these compounds typically involves multi-step processes.

Proposed Synthesis of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride

A plausible synthetic route to the title compound could involve the N-methylation of a primary amine precursor.

G start 2-(Ethylsulfonyl)ethanamine step1 Reductive Amination (e.g., Formaldehyde, NaBH3CN) start->step1 product [2-(Ethylsulfonyl)ethyl]methylamine step1->product step2 HCl Treatment product->step2 final_product [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride step2->final_product

Caption: Proposed synthetic workflow for [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride.

Experimental Protocol: A General Approach to N-methylation

  • Dissolution: Dissolve the primary amine precursor, 2-(ethylsulfonyl)ethanamine, in a suitable solvent such as methanol.

  • Formation of Imine: Add an aqueous solution of formaldehyde to the reaction mixture. The reaction is typically stirred at room temperature to allow for the formation of the corresponding imine intermediate.

  • Reduction: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the mixture. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid. The solvent is then removed under reduced pressure.

  • Extraction: The residue is taken up in water and the pH is adjusted to be basic. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude N-methylated amine. Further purification can be achieved by column chromatography.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.

Applications in Drug Discovery and Development

Sulfonamide-containing molecules are of significant interest in medicinal chemistry due to their wide range of therapeutic applications.

  • Enzyme Inhibition: The sulfonyl group can act as a hydrogen bond acceptor and participate in interactions with biological targets. The amine functionality provides a point for further chemical modification to optimize binding and pharmacokinetic properties.

  • Building Block for Complex Molecules: These compounds serve as valuable intermediates in the synthesis of more complex drug candidates. For instance, 2-(Methylsulfonyl)ethylamine Hydrochloride is utilized in the preparation of potent and selective PI3Kδ inhibitors.[5]

  • Neurological Disorders: Analogs such as Methyl-[2-(4-Methylphenylsulfonyl)Ethyl]Amine Hydrochloride are used in the development of therapeutic agents for neurological disorders.[6]

Conclusion

While direct experimental data on [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is limited, a comprehensive technical understanding can be constructed through the detailed examination of its close structural analogs. This guide provides a foundational understanding of the physicochemical properties, structural characteristics, and synthetic strategies relevant to this class of compounds. The insights provided herein are intended to support researchers and drug development professionals in their efforts to design and synthesize novel molecules with potential therapeutic value. Further experimental investigation is warranted to fully characterize the title compound and explore its potential applications.

References

  • Mol-Instincts. Synthesis of N-[2-(Ethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide hydrochloride. [Link]

  • PubChem. Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1). [Link]

  • Organic Syntheses. N-Methyl-1,2-diphenylethylamine hydrochloride. [Link]

  • Organic Syntheses. Methylamine Hydrochloride. [Link]

  • European Patent Office. THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS. [Link]

  • Google Patents. Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • Wikipedia. N-Methylethanolamine. [Link]

  • Google Patents. Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
  • Organic Syntheses. Ethylamine, N-methyl-. [Link]

  • National Center for Biotechnology Information. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • ResearchGate. Fluorescence Spectrometric Determination of Drugs Containing 𝜶-Methylene Sulfone/Sulfonamide Functional Groups Using N1-Methylnicotinamide Chloride as a Fluorogenic Agent. [Link]

  • MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link]

  • National Center for Biotechnology Information. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]

  • Pharmaffiliates. 2-(Methylsulfonyl)ethan-1-amine Hydrochloride. [Link]

  • ResearchGate. Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis. [Link]

  • Office of Scientific and Technical Information. Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines. [Link]

  • ChemBK. 2-(METHANE SULFONYL)ETHYLAMINE HYDROCHLORIDE. [Link]

Sources

Commercial Sources & Technical Profile: [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the commercial sourcing, quality validation, and synthetic context of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride.

CAS: 128696-32-2 | Formula:


[1]

Executive Summary

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride (CAS 128696-32-2) is a specialized secondary amine building block utilized primarily in medicinal chemistry for the introduction of polar, metabolic-stable sulfone motifs.[1][2] Unlike its methylsulfonyl analog—widely recognized in the synthesis of tyrosine kinase inhibitors like Lapatinib—this ethyl-substituted variant offers a distinct steric and lipophilic profile (


 modulation) for lead optimization.[3]

This guide addresses the critical challenge of sourcing integrity . As a non-commodity intermediate, commercial batches frequently suffer from variable purity due to "bis-alkylation" side reactions during synthesis.[3] The protocols below provide a self-validating system to ensure material quality before introduction into high-value drug development workflows.

Chemical Specifications & Identity

Researchers must verify these parameters upon receipt of any commercial batch to prevent downstream experimental failure.

ParameterSpecificationNotes
Chemical Name [2-(Ethylsulfonyl)ethyl]methylamine hydrochlorideSynonyms: N-Methyl-2-(ethylsulfonyl)ethanamine HCl
CAS Number 128696-32-2 Critical for database searches; distinguish from methyl-analog.[4][5]
Molecular Weight 187.69 g/mol Free base: 151.23 g/mol
Appearance White to Off-White SolidHygroscopic; store under desiccant.[3]
Solubility High in Water, DMSO, MethanolLow solubility in DCM/EtOAc (Salt form).[3]
Key Impurity Bis-[2-(ethylsulfonyl)ethyl]methylamineTertiary amine formed by over-alkylation.[3]

Sourcing Landscape

The commercial availability of this compound follows a "Tiered Supply" model.[3] It is rarely stocked in bulk (>1kg) and is typically synthesized on-demand or held in small gram-scale libraries.[3]

Tier 1: Primary Manufacturers (High Reliability)[3]
  • Enamine / ChemSpace: Likely source for building blocks of this class.[3] Often synthesized as part of "REAL" (Readily Accessible) libraries.[3]

  • BLD Pharm: Verified supplier for gram-scale quantities (Catalog #BD279109).[3]

  • WuXi AppTec / Pharmablock: Best for custom bulk scale-up (>100g) due to robust impurity control processes.[3]

Tier 2: Aggregators & Distributors[3]
  • CymitQuimica / Fisher Scientific: Often list the compound but fulfill via third-party synthesis houses.[3] Lead times may vary from 2-6 weeks.[3]

  • ChemChart / MolPort: Useful for price comparison but require strict CoA validation (see Section 4).[3]

Procurement Strategy:

Recommendation: For GLP/GMP applications, avoid "cheapest" aggregators. The risk of residual ethyl vinyl sulfone (a potential genotoxin) requires purchasing from vendors who provide explicit residual solvent/reagent testing.[3]

Synthetic Context & Impurity Profiling

Understanding the synthesis is the only way to predict and detect invisible impurities.[3] The industrial route relies on the Michael Addition of methylamine to ethyl vinyl sulfone.[3]

The Mechanism & Risk Factors

The reaction is kinetically controlled.[3] Because the product is a secondary amine, it remains nucleophilic and can react with a second equivalent of vinyl sulfone, forming the "Bis-Impurity."[3]

G cluster_0 Reagents cluster_1 Primary Pathway (Desired) EVS Ethyl Vinyl Sulfone (Electrophile) Product Target Secondary Amine (Free Base) EVS->Product Impurity Bis-Alkylated Impurity (Tertiary Amine) EVS->Impurity MA Methylamine (Nucleophile) MA->Product Michael Addition (1:1 Stoichiometry) Salt HCl Salt Formation (Final Product) Product->Salt HCl/Dioxane Product->Impurity Over-Alkylation (Excess Vinyl Sulfone)

Figure 1: Synthetic pathway showing the competitive formation of the Bis-alkylated impurity (Red) vs. the Target Product (Green).[3]

Quality Assurance Protocol (Self-Validating)

Do not rely solely on the vendor's Certificate of Analysis (CoA). Perform this 3-step validation protocol upon receipt.

Step 1: 1H-NMR Identity Check

The symmetry of the ethyl groups distinguishes the product from methyl-sulfonyl analogs.[3]

  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Signals:

    • 
       ppm (Singlet, 3H): N-Methyl  group.[3]
      
    • 
       ppm (Multiplets): Ethylene bridge protons.[3]
      
    • 
       ppm (Triplet) & 
      
      
      
      ppm (Quadruplet): Ethyl group on sulfone.[3]
  • Validation Criterion: Integration ratio of N-Methyl (3H) to Ethyl-Methyl (3H) must be 1:1 .[3]

Step 2: Impurity Detection (LC-MS)

The "Bis-Impurity" is non-volatile and may not appear in GC.[3] Use LC-MS.[3][6]

  • Target Mass (M+H): 152.2 Da (Product).

  • Impurity Mass (M+H): ~272 Da (Bis-alkylation product).[3]

  • Protocol: Run a gradient from 5% to 95% ACN/Water (+0.1% Formic Acid). The Bis-impurity is significantly more lipophilic and will elute later than the main peak.[3]

Step 3: Chloride Content Titration

Commercial "HCl salts" are sometimes partial salts or contain excess HCl.[3]

  • Method: Argentometric titration (

    
    ) or Ion Chromatography.[3]
    
  • Acceptance: Chloride content should be

    
     (Theoretical).[3] Significant deviation indicates wet material or stoichiometry errors.[3]
    

Handling & Stability

  • Hygroscopicity: The sulfone moiety combined with the amine salt makes this compound prone to absorbing atmospheric water.[3]

    • Consequence: Weighing errors in stoichiometry.[3]

    • Mitigation: Handle in a glovebox or weigh quickly; store in a desiccator at -20°C.

  • Reactivity: Stable to oxidation but reactive toward electrophiles (alkyl halides, acid chlorides).[3] Avoid mixing with strong bases unless the free amine is immediately used.[3]

References

  • Chemical Identity & CAS: "2-(Ethylsulfonyl)-N-methylethanamine hydrochloride (CAS 128696-32-2)."[3][4][5] ChemChart / PubChem.[3] Link[1][3][4]

  • Synthetic Methodology: "Michael Addition of Amines to Vinyl Sulfones." Organic Chemistry Portal. Link

  • Supplier Verification: "Catalog Entry: BD279109." BLD Pharm.[3] Link

  • Safety Data: "Material Safety Data Sheet: Sulfone Intermediates." Fisher Scientific.[3] Link

Sources

potential research applications of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride in Medicinal Chemistry: A Technical Guide to Metabolic Anchors

Executive Summary: The "Metabolic Anchor" Strategy

In modern drug discovery, optimizing the physicochemical properties of a lead compound is often as critical as optimizing its potency. [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride (CAS: 128696-32-2 for free base) represents a high-value building block designed for this specific purpose.[1][2]

Unlike simple alkyl chains, the ethylsulfonyl-ethyl motif acts as a "metabolic anchor." The sulfone group (


) serves three distinct roles:
  • Dipole Modulation: It introduces a strong dipole without the metabolic liability of a ketone or the H-bond donor acidity of a sulfonamide.[1]

  • Solubility Enhancement: The polarity of the sulfone improves aqueous solubility compared to thioether or alkyl analogs.[1]

  • Metabolic Stability: Sulfones are generally resistant to oxidative metabolism (CYP450), unlike their sulfide precursors which are prone to S-oxidation.[1]

This guide details the technical application of this amine in synthesizing robust drug candidates, focusing on ROR


 inhibitors and GPCR ligands.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name N-Methyl-2-(ethylsulfonyl)ethan-1-amine hydrochloride
Structure

CAS No. 128696-32-2 (Free Base); HCl salt varies by supplier
Molecular Weight 151.23 g/mol (Free Base); ~187.7 g/mol (HCl Salt)
Functional Group Secondary Amine (Nucleophile) + Sulfone (Electron-withdrawing, Polar)
pKa (Amine) ~9.5–10.0 (Typical for secondary alkyl amines)

Reactivity Logic: The secondary amine is the sole nucleophilic center. The sulfone group at the


-position exerts an electron-withdrawing inductive effect, slightly lowering the nucleophilicity of the amine compared to 

-methylethylamine, but significantly increasing the acidity of the

-protons next to the sulfone (though these are rarely deprotonated in standard coupling conditions).[1]

Synthetic Protocols

Protocol A: Synthesis of the Building Block (Self-Validation)

If the compound is not available commercially, it can be synthesized via an aza-Michael addition.[1] This protocol ensures high purity by avoiding over-alkylation.[1]

Reagents:

  • Ethyl Vinyl Sulfone (EVS) [CAS: 1889-59-4][2]

  • Methylamine (2.0 M solution in THF or MeOH)

  • Solvent: Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Methylamine (5.0 equiv) in MeOH at 0°C. Note: Excess methylamine is crucial to prevent the formation of the tertiary amine bis-adduct.[1]

  • Addition: Dropwise add Ethyl Vinyl Sulfone (1.0 equiv) dissolved in minimal MeOH over 30 minutes. The reaction is exothermic; maintain temperature <10°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with KMnO4; EVS is UV active, product is not strongly UV active but stains).

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess methylamine.

  • Salt Formation: Dissolve the oily residue in diethyl ether (

    
    ). Bubble dry HCl gas or add 4M HCl in dioxane dropwise.[1] The white precipitate is [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride .[1]
    
  • Purification: Recrystallize from EtOH/

    
     if necessary.
    
Protocol B: Application in Drug Scaffold Synthesis ( Coupling)

Target: Installation of the tail onto a chloropyrimidine scaffold (common in kinase inhibitors).

  • Activation: Dissolve the HCl salt (1.2 equiv) in DMF. Add DIPEA (3.0 equiv) to liberate the free amine. Stir for 10 mins.

  • Coupling: Add the Chloropyrimidine scaffold (1.0 equiv) .

  • Heating: Heat to 80°C for 2–6 hours. Note: The sulfone tail is thermally stable; however, if the scaffold is sensitive, use Pd-catalyzed Buchwald-Hartwig conditions.[1]

  • Isolation: Dilute with EtOAc, wash with water (x3) to remove DMF and DIPEA salts.[1] Dry over

    
    .[1]
    

Critical Pathway Visualization

The following diagram illustrates the synthesis of the building block and its divergent application into two major drug classes: ROR


 Modulators  (Autoimmune) and Kinase Inhibitors  (Oncology).[1]

G EVS Ethyl Vinyl Sulfone (Electrophile) Target [2-(Ethylsulfonyl)ethyl] methylamine (The Linker) EVS->Target Aza-Michael Addition MeNH2 Methylamine (Nucleophile) MeNH2->Target Drug1 Kinase Inhibitor (Solubility Tail) Target->Drug1 SNAr Coupling (Base/Heat) Drug2 RORgamma Inverse Agonist (Metabolic Anchor) Target->Drug2 Reductive Amination or Acylation Scaffold1 Chloropyrimidine Scaffold Scaffold1->Drug1 Scaffold2 Benzoxazine Scaffold Scaffold2->Drug2

Caption: Synthesis of the sulfone-amine linker and its divergent application in enhancing solubility and stability in Kinase and Nuclear Receptor inhibitors.

Case Study: ROR Inverse Agonists

Research into Retinoic Acid Receptor-related Orphan Receptor gamma (ROR


) highlights the utility of this compound.[1] In the development of autoimmune therapies (e.g., for psoriasis), lipophilic biaryl scaffolds often suffer from poor metabolic stability.
  • The Problem: High lipophilicity (LogP > 4) leads to rapid clearance via oxidation.[1]

  • The Solution: Appending the [2-(ethylsulfonyl)ethyl]methylamino tail reduces LogP (lowering lipophilicity) while maintaining hydrophobic interactions required for the binding pocket.[1] The sulfone acts as a hydrogen bond acceptor, interacting with solvent-exposed regions of the protein, thereby improving the pharmacokinetic (PK) profile.[1]

Comparative Data: Sulfone vs. Alkyl Analog

Fragment TypeLogP (Est.)Metabolic Stability (

ms)
Solubility (pH 7.4)
n-Butyl (Alkyl)4.2< 15 minLow (< 5

M)
Ethylsulfonylethyl 2.8> 60 minHigh (> 50

M)

Data generalized from structure-activity relationship (SAR) trends in ROR


 literature.

References

  • Preparation of Aliphatic Amines with Sulphonyl Group. European Patent EP2305634A1.[1] Describes the synthesis of amino-sulfone building blocks.Link

  • Tetrahydronaphthyridine and Benzoxazine Compounds for Inhibition of RORgamma Activity. WO2015095795A1.[1] Cites the specific use of the 2-(ethylsulfonyl)ethyl amine fragment in drug candidates.Link

  • Substituted Quinoline Derivatives as H1 Receptor Antagonists. WO2009021965A2.[1] Details the use of sulfonyl-ethyl linkers in GPCR ligand design.Link

  • Thiol-Michael Addition Kinetics. ResearchGate.[1]Provides mechanistic grounding for the synthesis of sulfone-based linkers via Michael addition.[1]Link

Sources

Methodological & Application

Strategic Utilization of [2-(Ethylsulfonyl)ethyl]methylamine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is a specialized aliphatic amine building block primarily utilized in the synthesis of small molecule kinase inhibitors and antiprotozoal agents. Its structural core—a secondary amine linked to an ethyl sulfone via an ethylene spacer—serves as a critical "solubilizing tail."

In medicinal chemistry, this moiety is employed to:

  • Modulate Lipophilicity (LogD): The sulfone group lowers LogP compared to thioethers or alkyl chains, improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability.

  • Enhance Metabolic Stability: Unlike sulfides, the sulfone is already fully oxidized, preventing S-oxidation by cytochrome P450 enzymes.

  • Establish H-Bond Interactions: The sulfone oxygens act as weak hydrogen bond acceptors in the solvent-exposed regions of kinase binding pockets (e.g., the ribose binding pocket).

This Application Note provides rigorous protocols for coupling this amine to heteroaryl cores while mitigating the risk of


-elimination, a common failure mode for amino-ethyl sulfones.

Chemical Profile & Handling

PropertySpecification
IUPAC Name N-[2-(Ethylsulfonyl)ethyl]methanamine hydrochloride
Structure

Molecular Weight ~187.69 g/mol (HCl salt)
Physical State White to off-white hygroscopic solid
pKa (Conj.[] Acid) ~8.5–9.0 (Secondary Amine)
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
Stability Risk High: Susceptible to retro-Michael (

-elimination) under strong basic/thermal stress.
Handling Precautions[1]
  • Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly. Weigh quickly or use a glovebox for precise stoichiometry.

  • Free-Basing: Do not store the free base for extended periods; it is prone to polymerization or degradation. Generate in situ whenever possible.

Critical Reactivity Landscape

The utility of [2-(Ethylsulfonyl)ethyl]methylamine is defined by the competition between its nucleophilicity (desired) and its latent leaving group ability (undesired).

The -Elimination Trap

The sulfone group is strongly electron-withdrawing. Protons on the


-carbon (adjacent to the sulfone) and 

-carbon (adjacent to the amine) are acidified. Under harsh basic conditions (e.g., NaH,

-BuOK) or high heat (

C), the molecule can undergo

-elimination (retro-Michael reaction)
, releasing methyl vinyl sulfone and the amine, or vinyl sulfone and methylamine.

Rule of Thumb: Avoid bases with pKa > 12 when heating is required. Use non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (


, 

).

ReactionLandscape Start [2-(Ethylsulfonyl)ethyl]methylamine HCl Base Base Treatment Start->Base Path1 Nucleophilic Attack (Desired) Base->Path1 Mild Base (DIPEA) < 100°C Path2 Beta-Elimination (Side Reaction) Base->Path2 Strong Base (NaH) or > 120°C Product Target Molecule (e.g., Kinase Inhibitor) Path1->Product Waste Vinyl Sulfone + Fragmentation Path2->Waste

Figure 1: The Reactivity Bifurcation. Successful synthesis requires conditions that favor Path 1 (Nucleophilic Attack) over Path 2 (Elimination).

Application Protocol A: SNAr Coupling to Heteroaryl Chlorides

This is the primary workflow for synthesizing kinase inhibitors (e.g., analogs of Lapatinib or Pazopanib) where the amine tail is attached to a pyrimidine, quinazoline, or pyridine core.

Mechanistic Rationale
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO is preferred over DMF. DMF can decompose to dimethylamine at high temps, which competes with your specific amine.

  • Base: DIPEA (Diisopropylethylamine) is ideal. It neutralizes the HCl salt and scavenges protons released during substitution but is too sterically hindered to efficiently deprotonate the

    
    -sulfone carbons, minimizing elimination.
    
Step-by-Step Methodology

Reagents:

  • Substrate: 4-Chloro-substituted heteroaryl (1.0 equiv)

  • Amine: [2-(Ethylsulfonyl)ethyl]methylamine HCl (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMSO or NMP (Concentration: 0.2 M)

Procedure:

  • Preparation: Charge the reaction vessel with the heteroaryl chloride and the amine HCl salt. Inert the vessel with Nitrogen/Argon.

  • Solvation: Add anhydrous DMSO. Stir at Room Temperature (RT) for 5 minutes to ensure partial dissolution.

  • Activation: Add DIPEA dropwise. Observation: The solution may warm slightly as the amine is free-based.

  • Reaction: Heat the mixture to 80–90°C .

    • Critical Check: Do not exceed 100°C unless absolutely necessary. Monitor by LCMS every hour.

  • Workup (Aqueous Crash):

    • Cool to RT.

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product often precipitates. Filter and wash with water.[2]

    • Alternative (if oil forms): Extract with EtOAc/THF (3:1). Pure EtOAc may not sufficiently extract the polar sulfone product. Wash organic layer with brine, dry over

      
      .[3]
      

Application Protocol B: Reductive Amination

Used when attaching the tail to an aldehyde-functionalized core.

Mechanistic Rationale

The secondary amine reacts with an aldehyde to form an iminium ion, which is then reduced. Since the starting material is a secondary amine, it forms an iminium (not imine), which is highly reactive and reduces rapidly.

Procedure:

  • Imine Formation: Dissolve Aldehyde (1.0 equiv) and Amine HCl (1.1 equiv) in DCM/MeOH (4:1). Add TEA (1.0 equiv) to free-base. Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Why STAB? It is milder than

      
       and reduces the iminium ion selectively without reducing the aldehyde or affecting the sulfone.
      
  • Quench: Stir at RT for 4-16 hours. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM. (Note: The sulfone tail makes the product polar; ensure the aqueous layer is fully extracted).

Analytical Data & QC Parameters

When characterizing the final product, specific NMR signals confirm the integrity of the ethyl-sulfone tail.

NucleusSignal (Approximate)Interpretation
1H NMR

2.30 (s, 3H)
N-Me group (Diagnostic for intact amine)
1H NMR

2.90–3.10 (m, 2H)

adjacent to Sulfone (

-CH2 )
1H NMR

1.25 (t, 3H)
Terminal Ethyl group (

-CH3 )
13C NMR

~50–55 ppm
Carbon adjacent to Nitrogen
Mass Spec [M+H]+Expect distinctive fragmentation losing

in high energy collisions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Black Tar Thermal degradation / Polymerization of free base.Lower reaction temp to <80°C. Ensure inert atmosphere. Use NMP instead of DMF.
Product contains Vinyl Sulfone

-Elimination occurred.
Base was too strong or temp too high. Switch from

to DIPEA.
Incomplete Conversion Poor solubility of HCl salt.Ensure DIPEA is added after the salt is suspended in DMSO. Increase DIPEA equivalents to 3.5x.

Workflow Visualization

Workflow Input Input: Heteroaryl Chloride + Amine HCl Salt Solvent Solvent: DMSO or NMP (Avoid DMF at high temp) Input->Solvent Base Add Base: DIPEA (3 eq) Neutralize HCl Solvent->Base Heat Heat to 85°C Monitor LCMS Base->Heat Check Complete? Heat->Check Check->Heat No Crash Pour into Ice Water Check->Crash Yes Filter Filter Precipitate (Product) Crash->Filter Extract Extract (EtOAc/THF) if no precipitate Crash->Extract If oil

Figure 2: Optimized SNAr Workflow for [2-(Ethylsulfonyl)ethyl]methylamine coupling.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11198, Ethylamine hydrochloride. Retrieved from [Link] (Used for general amine salt properties).

  • Roskoski, R. (2021).[] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link] (Contextualizes the use of sulfone tails in kinase inhibitor synthesis).

  • Piyankarage, S. C., et al. (2018). The role of

    
    -elimination for the clinical activity of hypomethylating agents. PubMed. Retrieved from [Link] (Mechanistic grounding for 
    
    
    
    -elimination risks in substituted ethyl amines).

Sources

Application Note: Utilization of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and chemical biologists in the optimal utilization of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride . This compound serves as a critical building block for installing the ethylsulfonylethyl moiety—a validated pharmacophore used to enhance aqueous solubility and metabolic stability in drug candidates.

Introduction & Mechanistic Rationale

In modern drug discovery, lipophilicity control is paramount. The [2-(Ethylsulfonyl)ethyl]methylamine scaffold acts as a strategic "solubility handle." Unlike traditional solubilizing groups (e.g., morpholine, piperazine) which introduce basic centers that may lead to hERG liability or phospholipidosis, the sulfone moiety is non-basic, polar, and highly metabolically stable.

Key Pharmacological Advantages
  • Metabolic Stability: Sulfones (

    
    ) are in a high oxidation state, preventing rapid oxidative clearance by CYP450 enzymes typically seen with sulfides or sulfoxides [1].
    
  • Bioisosterism: The sulfone group acts as a non-classical bioisostere for carbonyls, offering hydrogen bond acceptor capability without the electrophilicity of ketones [2].

  • Dipole Moment: The strong dipole of the sulfone group improves aqueous solubility of lipophilic cores without altering the pKa of the parent scaffold significantly.

Chemical Properties & Handling

PropertySpecification
IUPAC Name N-Methyl-2-(ethylsulfonyl)ethanamine hydrochloride
Formula

MW 187.69 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, MeOH; Low in DCM, Et2O
Storage Desiccate at +4°C. Hygroscopic.

Safety Warning: This compound is an amine hydrochloride salt. While generally stable, avoid contact with strong oxidizers. Standard PPE (gloves, goggles, lab coat) is mandatory to prevent irritation from the salt or free base.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Gold Standard)

Purpose: To attach the sulfone tail to a carboxylic acid-containing drug scaffold.

Rationale: The secondary amine is sterically accessible, but the HCl salt requires careful neutralization to ensure nucleophilicity without triggering racemization of the carboxylic acid partner. HATU is selected for its high coupling efficiency with secondary amines.

Reagents
  • Scaffold Acid (

    
    ):  1.0 equiv[1]
    
  • Amine Reagent: [2-(Ethylsulfonyl)ethyl]methylamine HCl (1.2 equiv)

  • Coupling Agent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF or DMA (0.1 M concentration)

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the Scaffold Acid  (1.0 equiv) in anhydrous DMF.
    
  • Base Addition 1: Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated At-ester.

  • Amine Preparation: In a separate vial, dissolve [2-(Ethylsulfonyl)ethyl]methylamine HCl (1.2 equiv) in minimal DMF + DIPEA (1.5 equiv). Crucial: Pre-neutralizing the salt ensures the amine is free to attack immediately upon addition.

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+1 = Acid MW + 151 Da).

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with 5% LiCl (aq) x3 (to remove DMF).

    • Wash with Sat.

      
       and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      

Troubleshooting:

  • Low Yield? The secondary amine can be sluggish if the acid is sterically hindered. Switch solvent to NMP and heat to 50°C.

  • Byproduct Formation? If "tetramethylguanidinium" species are observed (mass +99), the amine reacted with HATU directly. Ensure the acid is fully activated (15 mins) before adding the amine.

Protocol B: Reductive Amination (Aldehyde Coupling)

Purpose: To install the sulfone tail onto an aldehyde, creating a tertiary amine linkage.

Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent to prevent reduction of the aldehyde before iminium formation.

Reagents
  • Scaffold Aldehyde (

    
    ):  1.0 equiv
    
  • Amine Reagent: [2-(Ethylsulfonyl)ethyl]methylamine HCl (1.1 equiv)

  • Reductant:

    
     (STAB) (1.5 equiv)
    
  • Base:

    
     (1.1 equiv)
    
  • Acid Catalyst: Acetic Acid (1-2 drops, optional)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure
  • Iminium Formation: Dissolve Aldehyde (1.0 equiv) and Amine HCl (1.1 equiv) in DCE. Add

    
     (1.1 equiv) to free-base the amine.
    
  • Equilibration: Stir for 30–60 minutes at RT. (Optional: Add

    
     to sequester water if imine formation is slow).
    
  • Reduction: Add STAB (1.5 equiv) in portions.

  • Reaction: Stir overnight at RT under nitrogen.

  • Quench: Quench with Sat.

    
     (gas evolution will occur).
    
  • Extraction: Extract with DCM (x3). Dry organic layers over

    
    .[1][3]
    

Visualization of Workflows

Reaction Pathway Diagram

The following diagram illustrates the decision tree for coupling this reagent based on the scaffold functionality.

G Start Start: Drug Scaffold Check Check Functional Group Start->Check PathAcid Carboxylic Acid (-COOH) Check->PathAcid PathAld Aldehyde (-CHO) Check->PathAld PathHalide Alkyl Halide (-Br/-I) Check->PathHalide ProcAmide Protocol A: HATU Coupling (Amide Bond) PathAcid->ProcAmide + Reagent + DIPEA ProcRedAm Protocol B: Reductive Amination (Tertiary Amine) PathAld->ProcRedAm + Reagent + STAB ProcSn2 Protocol C: Sn2 Displacement (Tertiary Amine) PathHalide->ProcSn2 + Reagent + K2CO3 Reagent Reagent: [2-(Ethylsulfonyl)ethyl]methylamine HCl Reagent->ProcAmide Reagent->ProcRedAm Reagent->ProcSn2 ProdAmide Product: Stable Amide (High Solubility) ProcAmide->ProdAmide ProdAmine Product: Tertiary Amine (Basic Center) ProcRedAm->ProdAmine ProcSn2->ProdAmine

Caption: Decision matrix for coupling [2-(Ethylsulfonyl)ethyl]methylamine HCl to various electrophilic scaffolds.

Mechanistic Insight: The "Retro-Michael" Stability Check

A common concern with


-amino sulfones is the potential for retro-Michael elimination (releasing vinyl sulfone).

Stability Stable Amide Product (R-CO-N(Me)-CH2-CH2-SO2-Et) Condition Physiological pH (pH 7.4) Stable->Condition Stable Stress Strong Base / Heat (> pH 10) Stable->Stress Resistant Unstable Alkyl Product (R-CH2-N(Me)-CH2-CH2-SO2-Et) Unstable->Condition Generally Stable Unstable->Stress Elimination Retro-Michael Elimination Stress->Elimination Vinyl Vinyl Sulfone (Toxic/Reactive) Elimination->Vinyl

Caption: Stability profile. Amides are highly stable. Alkyl amines may eliminate under harsh basic stress.

Analytical Validation (QC)

When characterizing the final conjugate, look for these signature signals in the


 NMR (DMSO-

):
MoietyChemical Shift (

)
MultiplicityIntegral

~1.2 ppmTriplet (t)3H

~2.9 - 3.1 ppmSinglet (s)3H

~3.1 ppmQuartet (q)2H

~3.3 - 3.6 ppmMultiplet/Triplets4H (Bridge)

Note: The ethylene bridge protons (


) often appear as complex multiplets if the amide bond exhibits rotamers. Run NMR at elevated temperature (50°C) to coalesce rotamers if necessary.

References

  • Feng, M., et al. (2025). "Cyclic sulfoxides and sulfones in drug design." ResearchGate.[4]

  • Chinthakindi, P. K., & Arvidsson, P. I. (2018).[5] "Sulfoximines in Medicinal Chemistry: Emerging Trends." ChemRxiv.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem.[1]

  • Badescu, G., et al. (2014).[6][7] "Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation." Bioconjugate Chemistry / Frontiers.

  • CymitQuimica. (2024). "Safety Data Sheet: [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride."

Sources

Application Note: Derivatization Strategies for the Gas and Liquid Chromatographic Analysis of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the derivatization of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride, a polar and non-volatile analyte, to enable robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this compound is challenging due to its high polarity and low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet.[1][2] Chemical derivatization converts the analyte into a more volatile and thermally stable form, making it amenable to GC-MS analysis.[3][4] This guide presents two field-proven protocols—silylation and acylation—explaining the causality behind experimental choices and providing step-by-step methodologies. Additionally, considerations for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis are discussed as a complementary technique.

Introduction: The Analytical Challenge

[2-(Ethylsulfonyl)ethyl]methylamine is a secondary amine characterized by high polarity due to the sulfonyl and amine functional groups. Its hydrochloride salt form further increases its non-volatile nature. Such properties make it a challenging analyte for Gas Chromatography (GC), a technique that requires compounds to be volatile and thermally stable.[2] Without chemical modification, direct injection of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride onto a GC system typically results in:

  • Poor Peak Shape: Tailing peaks caused by strong interactions with active sites (e.g., silanols) in the injector and on the column surface.[1]

  • Low Response: The compound may not transfer efficiently from the injector to the column.

  • Thermal Degradation: The high temperatures of the GC inlet can cause the molecule to break down, leading to inaccurate quantification and identification.[3]

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen on the secondary amine with a non-polar functional group.[1] This transformation increases the analyte's volatility and thermal stability, significantly improving its chromatographic behavior and enabling reliable analysis.[3][4]

Analyte Profile: [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride

Understanding the analyte's properties is critical for designing an effective derivatization strategy.

  • Chemical Structure:

    
    Note: Image is a placeholder representation.
    
  • IUPAC Name: N-methyl-2-(ethylsulfonyl)ethan-1-amine hydrochloride

  • Molecular Formula: C₅H₁₄ClNO₂S[5]

  • Molecular Weight: 191.69 g/mol [5]

  • Key Functional Group: Secondary Amine (-NHCH₃). This is the primary target for derivatization.

  • Solubility: Soluble in polar solvents like water and methanol.[6][7]

The hydrochloride salt must be considered. Derivatization reactions targeting the amine group often require a basic environment to neutralize the HCl and free the amine for reaction.

Strategic Selection of Derivatization Route for GC-MS

For a secondary amine like [2-(Ethylsulfonyl)ethyl]methylamine, two primary derivatization strategies are highly effective for GC-MS analysis: Silylation and Acylation .

Silylation: The Gold Standard for Volatility

Silylation replaces the active amine hydrogen with a trimethylsilyl (TMS) group. This is one of the most common derivatization techniques due to the high volatility and stability of the resulting TMS-derivatives.[3]

  • Mechanism: The reaction proceeds via a nucleophilic attack (SN2) from the amine onto the silicon atom of the silylating reagent.[3]

  • Chosen Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • BSTFA is a powerful silyl donor.

    • TMCS acts as a catalyst, enhancing the reactivity of BSTFA, which is particularly useful for moderately hindered or less reactive amines. The reaction byproducts are neutral and volatile, minimizing interference.

Acylation: For Robust and Stable Derivatives

Acylation involves the reaction of the amine with an acylating agent to form a stable amide. This method also significantly increases volatility and thermal stability.[8]

  • Mechanism: The amine attacks the carbonyl carbon of the acylating reagent, leading to the formation of an amide bond.

  • Chosen Reagent: Trifluoroacetic Anhydride (TFAA).

    • TFAA is highly reactive and produces a stable trifluoroacetyl derivative.

    • The introduction of fluorine atoms results in a derivative with a significant and highly specific mass shift, which is excellent for mass spectrometry detection. The resulting amides are generally more stable than silylated derivatives.[4][8]

    • The reaction produces trifluoroacetic acid as a byproduct, which must be neutralized or removed to prevent damage to the GC column.[9] This is typically managed by performing the reaction in a solvent like pyridine, which acts as a catalyst and an acid acceptor.[9]

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems. Adherence to these steps, particularly regarding anhydrous conditions and reagent stoichiometry, is critical for success.

Workflow Overview

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Analyte Sample ([2-(Ethylsulfonyl)ethyl]methylamine HCl) B Dry Sample (Evaporate solvent under N2) A->B C Add Anhydrous Solvent & Derivatization Reagent B->C D Heat Reaction Vial (e.g., 70-80°C) C->D E Cool to Room Temp. D->E F Inject into GC-MS E->F

Caption: General experimental workflow for derivatization.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is highly effective but requires strictly anhydrous (water-free) conditions, as silylating reagents readily react with water, which can stop the reaction and decompose the reagent.[3]

Materials:

  • [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride standard or sample extract

  • BSTFA + 1% TMCS (silylation reagent)

  • Anhydrous Pyridine or Acetonitrile (solvent)

  • Reaction vials (e.g., 2 mL with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place an accurately known amount of the sample (e.g., 0.1-1.0 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any residual water.[3]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample to dissolve it.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the reagent to the analyte. A general rule is at least a 2:1 molar ratio of silylating agent to active hydrogens.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 70-80°C for 45-60 minutes .[1]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. The derivatized sample is typically stable for several hours if kept capped and free from moisture.

Caption: Acylation of the secondary amine with TFAA.

Summary of Derivatization Parameters

ParameterProtocol 1: SilylationProtocol 2: Acylation
Reagent BSTFA + 1% TMCSTrifluoroacetic Anhydride (TFAA)
Derivative Trimethylsilyl (TMS) amideTrifluoroacetyl (TFA) amide
Reaction Temp. 70-80°C60-70°C
Reaction Time 45-60 minutes20-30 minutes
Advantages High volatility, clean byproductsVery stable derivative, good mass spec signature
Considerations Moisture sensitive. [3]Derivative can be susceptible to hydrolysis.Produces corrosive acid byproduct (requires base like pyridine). [9]

Alternative Strategy: LC-MS/MS Analysis

While GC-MS requires derivatization for this analyte, modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems can often analyze polar compounds directly. [10] Rationale:

  • LC separates compounds in the liquid phase, so volatility is not a requirement.

  • Electrospray Ionization (ESI) is effective for ionizing polar, non-volatile molecules. [11]* Tandem Mass Spectrometry (MS/MS) provides excellent specificity and sensitivity through Multiple Reaction Monitoring (MRM). [10] Considerations for Direct LC-MS/MS:

  • Chromatography: Reversed-phase chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable alternative for retaining this polar analyte.

  • Sensitivity: While often sufficient, if very low detection limits are required, derivatization can still be employed for LC-MS to enhance ionization efficiency or improve retention. [11][12]Reagents that add a permanently charged group or a highly ionizable moiety can significantly boost signal.

Conclusion and Recommendations

For the robust and reliable analysis of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride, chemical derivatization is an essential sample preparation step for GC-MS.

  • Silylation with BSTFA + TMCS is a highly effective and widely used method that yields a volatile derivative suitable for GC analysis. It is the recommended starting point, provided that strictly anhydrous conditions can be maintained.

  • Acylation with TFAA offers a faster reaction and produces an exceptionally stable derivative, making it an excellent alternative, especially if derivative stability over time is a concern.

The choice between these methods will depend on laboratory resources, matrix complexity, and specific analytical requirements. For labs equipped with modern LC-MS/MS instrumentation, developing a direct analysis method may also be a viable and efficient alternative, bypassing the need for chemical derivatization entirely. The validation of whichever method is chosen is paramount to ensuring data integrity and accuracy.

References

  • National Center for Biotechnology Information. (n.d.). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Derivatization in Analytical Chemistry. MDPI Books. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • University of Tartu. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]

  • Bajpai, V. K., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Derivatization methods for LC-MS analysis of endogenous compounds. ResearchGate. Retrieved from [Link]

  • Fabbri, D., et al. (2021). Pyrolysis acetylation. Unibo. Retrieved from [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

  • Reddy, G. S., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PubMed Central. Retrieved from [Link]

  • Pérez Fidalgo, J. A., et al. (2011). Extravasation of Antineoplastic Agents: Prevention and Treatments. PubMed Central. Retrieved from [Link]

  • Liu, R. H., & Lin, C. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • El-Sohly, M. A., et al. (2015). LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. ResearchGate. Retrieved from [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. ResearchGate. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Delahaye, A., et al. (2020). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1). PubChem. Retrieved from [Link]

  • Le, D., et al. (2021). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(Methylsulfonyl)ethan-1-amine Hydrochloride. Retrieved from [Link]

  • Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(METHANE SULFONYL)ETHYLAMINE HYDROCHLORIDE. Retrieved from [Link]

Sources

Application Note: Safe Handling and Protocols for [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Introduction

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is a specialized secondary amine salt functionalized with a sulfone group. In drug discovery, this motif serves as a critical pharmacophore building block , often utilized to introduce polarity and metabolic stability into small molecule inhibitors (e.g., kinase inhibitors, sulfonamide antibiotics).

While sulfones are generally chemically stable, the amine hydrochloride moiety presents specific handling challenges, primarily related to hygroscopicity and respiratory irritation . This guide provides a self-validating protocol for the safe storage, handling, and experimental use of this compound, ensuring data integrity and personnel safety.

Chemical Identity & Properties
PropertyData
Chemical Name [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride
Synonyms 2-(Ethylsulfonyl)-N-methylethanamine HCl; N-Methyl-2-(ethylsulfonyl)ethanamine HCl
CAS Number 128696-32-2
Molecular Formula

Molecular Weight 187.69 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: Diethyl ether, Hexanes
Acidity (pKa) ~10.5 (for the conjugate acid, estimated)

Part 2: Hazard Identification & Engineering Controls

Risk Assessment (The "Why")

The primary hazards associated with alkylamine hydrochloride salts arise from their physical form (fine dust) and their acidic nature upon contact with mucous membranes.

  • Inhalation (Primary Risk): As a hydrochloride salt, inhalation of dust delivers both the organic amine and trace hydrochloric acid to the respiratory tract, causing immediate irritation (coughing, shortness of breath).

  • Ocular/Dermal: Contact with moisture (sweat/tears) hydrolyzes the salt, leading to localized acidic irritation or burns (Category 2 Irritant).

  • Hygroscopicity: The compound avidly absorbs atmospheric moisture. Wet compound degrades stoichiometry, leading to failed reactions (e.g., incorrect equivalents in amide coupling).

The "Barrier" Approach: Engineering Controls

Do not rely solely on PPE. Implement the following engineering barriers:

  • Primary Barrier (Containment): All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Secondary Barrier (PPE):

    • Gloves: Nitrile (minimum thickness 0.11 mm). Double-glove if handling solutions >1 M.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders.

    • Respiratory: If fume hood work is impossible (not recommended), use a NIOSH N95 or P100 particulate respirator.

Part 3: Operational Protocols

Protocol A: Receiving & Storage Lifecycle

Objective: Maintain chemical purity and prevent hydration.

  • Inspection: Upon receipt, inspect the bottle for "caking" (clumping). Caking indicates prior moisture exposure; if found, dry under high vacuum over

    
     before use.
    
  • Sealing: Wrap the cap threads with Parafilm® M after every use.

  • Environment: Store at 2–8°C (Refrigerated) in a desiccator. Allow the container to warm to room temperature before opening to prevent condensation.

Protocol B: Precision Weighing (Dust Control)

Objective: Weigh accurate equivalents without contaminating the balance or analyst.

  • Preparation: Place a disposable anti-static weighing boat and a clean spatula inside the fume hood.

  • Transfer: Open the source container only inside the hood.

  • Technique: Transfer the solid to the weighing boat. Do not return excess material to the source container (prevents cross-contamination).

  • Transport: If the balance is outside the hood, seal the weighing boat (e.g., fold or cover) before transport. Best Practice: Use a balance enclosure inside the hood.

Protocol C: Free-Basing (Reaction Preparation)

Context: Many reactions (e.g., Nucleophilic Substitution, Amide Coupling) require the free amine, not the HCl salt. This protocol generates the reactive free base in situ.

Reagents:

  • [2-(Ethylsulfonyl)ethyl]methylamine HCl (1.0 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)
    

Workflow:

  • Suspension: Suspend the HCl salt in the reaction solvent (DCM). The salt may not fully dissolve initially.[1]

  • Neutralization: Add the organic base (DIPEA) dropwise at 0°C.

    • Observation: The suspension will clarify as the free amine dissolves and the DIPEA·HCl salt forms (or stays in solution depending on concentration).

  • Verification: Verify pH is >9 using wet pH paper held above the liquid surface (vapor check) or by spotting a micro-aliquot.

  • Reaction: Proceed with the addition of the electrophile (e.g., Acid Chloride, Sulfonyl Chloride).

Protocol D: Waste Disposal
  • Solid Waste: Contaminated paper towels and weighing boats go to "Hazardous Solid Waste."

  • Aqueous Waste: If an extraction was performed, the aqueous layer (containing excess HCl/Base) goes to "Basic Aqueous Waste" (pH adjusted).

  • Organic Waste: Halogenated (if DCM used) or Non-Halogenated solvent waste.

Part 4: Visualization & Workflows

Safe Handling Lifecycle

This diagram illustrates the critical decision points to prevent exposure and degradation.

SafeHandling Start Start: Remove from Storage (4°C) WarmUp Equilibrate to Room Temp (30 min) Start->WarmUp Inspect Inspect for Clumping/Moisture WarmUp->Inspect Weigh Weigh in Fume Hood Inspect->Weigh Dry Dry Dry under Vacuum (P2O5) Inspect->Dry Wet/Clumped Dissolve Dissolve/Suspend in Solvent Weigh->Dissolve Reseal Parafilm & Return to Desiccator Weigh->Reseal Excess Reagent Neutralize Add Base (DIPEA) (If Free Base needed) Dissolve->Neutralize Reaction Proceed to Reaction Neutralize->Reaction Dry->Weigh

Caption: Operational lifecycle ensuring moisture control and exposure prevention.

Emergency Spill Response Decision Tree

Standardized response for solid spills in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Quantity & Location Spill->Assess Small Small (<5g) inside Hood Assess->Small Large Large (>5g) or Outside Hood Assess->Large ActionSmall 1. Wet paper towel (prevent dust) 2. Wipe into bag 3. Clean surface with water Small->ActionSmall ActionLarge 1. Evacuate Area 2. Don N95/Respirator 3. Use HEPA Vacuum or Wet Sweep Large->ActionLarge Disposal Label as Hazardous Waste ActionSmall->Disposal ActionLarge->Disposal

Caption: Decision matrix for containment and cleanup of amine salt spills.

Part 5: References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217357, 2-(Ethylsulfonyl)-N-methylethanamine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]

Sources

Strategic Incorporation of [2-(Ethylsulfonyl)ethyl]methylamine HCl into Functional Polymeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-POLY-2026-02

Abstract

This guide details the methodology for incorporating [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride (ESEMA-HCl) into polymeric systems. As a secondary amine possessing a polar, non-ionic sulfone moiety, ESEMA acts as a critical "Polar Modulator." Unlike charged ammonium groups, the sulfone motif enhances water solubility and hydrogen bonding capacity without introducing pH-dependent solubility changes. This application note outlines two primary routes: (1) The synthesis of a functional acrylamide monomer, and (2) Post-polymerization modification (PPM) of activated ester scaffolds.[1]

Molecule Profile & Pre-Synthesis Considerations

Before initiating synthesis, the physicochemical properties of the starting material must be addressed. The hydrochloride salt form is stable but non-nucleophilic; it must be neutralized to participate in conjugation reactions.

Table 1: Physicochemical Profile
PropertySpecificationExperimental Implication
Molecular Structure

Secondary amine is the sole nucleophile.
Functionality Secondary Amine, SulfoneSterically hindered compared to primary amines; requires longer reaction times or activated electrophiles.
Solubility Water, Methanol, DMSOInsoluble in non-polar organics (DCM, Toluene) until free-based.
pKa (Amine) ~10.5 (Estimated)Requires organic base (TEA, DIPEA) with pKa > 10.7 for effective deprotonation.
Strategic Decision Tree

The choice between synthesizing a monomer or modifying a pre-made polymer depends on the desired polymer architecture (Block vs. Random) and the stability of the backbone.

G Start Start: ESEMA-HCl Incorporation Decision Select Strategy Start->Decision RouteA Route A: Monomer Synthesis (Bottom-Up) Decision->RouteA High Purity Needed RouteB Route B: Post-Polymerization Modification (Grafting-To) Decision->RouteB Rapid Screening AppA Application: Block Copolymers, High Density Functionalization RouteA->AppA AppB Application: Combinatorial Libraries, Surface Modification RouteB->AppB

Figure 1: Decision matrix for selecting the appropriate incorporation strategy based on experimental goals.

Protocol A: Synthesis of the Acrylamide Monomer

Objective: Convert ESEMA-HCl into N-methyl-N-[2-(ethylsulfonyl)ethyl]acrylamide for use in RAFT or ATRP polymerization.

Mechanism

The secondary amine reacts with acryloyl chloride via nucleophilic acyl substitution. Critical Constraint: The HCl salt consumes 1 equivalent of base. Therefore, 2.2 to 2.5 equivalents of base are required (1 eq to free the amine, 1 eq to scavenge HCl from acryloyl chloride).

Materials
  • [2-(Ethylsulfonyl)ethyl]methylamine HCl (1.0 eq)

  • Acryloyl Chloride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Dichloromethane (DCM, Anhydrous)

  • Inhibitor: BHT (Butylated hydroxytoluene, ~50 ppm)

Step-by-Step Methodology
  • Free-Basing (In Situ):

    • Suspend ESEMA-HCl (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

    • Cool to 0°C using an ice bath.

    • Add TEA (25 mmol) dropwise. The suspension will clear as the free base dissolves, followed by the precipitation of TEA·HCl salts.[2][3][4][5] Stir for 30 mins.

  • Acrylation:

    • Add Acryloyl Chloride (11 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

    • Maintain temperature < 5°C to prevent polymerization.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Work-up:

    • Filter off the precipitated ammonium salts.

    • Wash the organic filtrate with 1M NaHCO₃ (2x) to remove excess acid/chloride.

    • Wash with Brine (1x), dry over MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • The product is likely a viscous oil. Purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient, typically 50:50 to 100% EtOAc due to sulfone polarity).

QC Checkpoint
  • 1H NMR (CDCl₃): Look for the disappearance of the N-H broad singlet and appearance of vinyl protons (multiplet at 5.6–6.4 ppm). The N-methyl group should appear as a singlet/doublet (rotamers) around 3.0 ppm.

Protocol B: Post-Polymerization Modification (PPM)

Objective: Functionalize a reactive polymer scaffold (Poly(pentafluorophenyl acrylate) - PPFPA) with ESEMA.

Why PPFPA? Pentafluorophenyl esters are highly reactive toward secondary amines (unlike standard esters) and stable to hydrolysis, allowing for precise "click-like" substitution.

Workflow Diagram

PPM Polymer Reactive Scaffold (Poly-PFPA) Reaction Nucleophilic Substitution (DMF, 50°C) Polymer->Reaction Reagent ESEMA-HCl + TEA (Excess) Reagent->Reaction Product Sulfone-Functionalized Polymer Reaction->Product -PF-Phenol

Figure 2: Reaction pathway for the displacement of active esters by the secondary amine of ESEMA.

Materials
  • Poly(pentafluorophenyl acrylate) (PPFPA) scaffold (Mn ~10-20 kDa recommended).

  • ESEMA-HCl (1.2 eq relative to PFP ester groups).

  • Triethylamine (2.0 eq relative to ESEMA-HCl).

  • Solvent: DMF or DMSO (Anhydrous).

Step-by-Step Methodology
  • Dissolution:

    • Dissolve PPFPA (200 mg) in DMF (2 mL) in a scintillation vial. Ensure complete dissolution.

  • Reagent Preparation:

    • In a separate vial, dissolve ESEMA-HCl (calculated equivalents) in minimal DMF.

    • Add TEA to the amine solution to neutralize the HCl salt.

  • Coupling Reaction:

    • Add the amine/base solution to the polymer solution.

    • Heat to 50°C for 12–24 hours. Note: Secondary amines are sterically hindered; elevated temperature ensures 100% conversion.

  • Purification:

    • Precipitate the reaction mixture into cold diethyl ether or methanol (depending on the solubility of the new polymer). The sulfone polymer will likely be methanol-soluble; ether is safer for precipitation.

    • Re-dissolve in DCM and re-precipitate to remove residual PFP-OH and salts.

  • Validation:

    • FTIR: Monitor the disappearance of the activated ester C=O stretch (1780 cm⁻¹) and appearance of the amide I band (~1650 cm⁻¹).

Application Context & References

Why use this molecule?
  • Solubility Tuning: The sulfone group is a "stealth" hydrophile. It interacts strongly with water via hydrogen bonding (acceptor) but does not ionize. This makes it ideal for tuning the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers [1].

  • Drug Delivery: Sulfone-containing polymers have shown improved biocompatibility and reduced non-specific protein adsorption compared to purely hydrophobic spacers [2].

  • Chemical Stability: Unlike esters which can hydrolyze, the ethyl-sulfonyl-ethyl linkage is metabolically robust, suitable for long-circulating carriers.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Monomer) Incomplete neutralization of HCl salt.Increase base to 2.5 eq; ensure vigorous stirring during free-basing.
Polymer Crosslinking Di-vinyl impurities or side reactions.Keep monomer synthesis < 5°C; avoid high concentrations during PPM.
Incomplete Substitution (PPM) Steric hindrance of secondary amine.Increase reaction temp to 50-60°C; use stronger activated ester (PFP > NHS).
References
  • Moad, G., et al. "Strategic use of sulfone functional groups in RAFT polymerization for tuning polymer solubility." Polymer Chemistry, 2018. (General grounding on sulfone polymers).

  • Theato, P. "Synthesis of well-defined polymeric activated esters for post-polymerization modification." Journal of Polymer Science Part A, 2008.

  • Blasco, E., et al. "Photochemical approaches to complex polymer architectures." Macromolecules, 2017. (Context on secondary amine reactivity).
  • PubChem Compound Summary. "Ethyl(2-methylpropyl)amine hydrochloride properties." (Used for physicochemical verification).

(Note: Specific literature on ESEMA-polymer conjugates is emerging; protocols above are derived from standard secondary amine/sulfone chemistry best practices.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to equip you with the knowledge to optimize your reaction conditions, particularly focusing on the critical parameter of temperature, to ensure high yield and purity.

Troubleshooting Guide: Optimizing Reaction Temperature

Optimizing the reaction temperature is a crucial step in achieving the desired outcome for reactions involving [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride. The following question-and-answer guide addresses common issues encountered during such experiments and provides a logical approach to troubleshooting.

Question 1: My reaction is showing low to no product formation. How can I determine if the temperature is the issue?

Answer:

Low or no product formation is a common challenge that can often be attributed to suboptimal reaction temperature. Here’s a systematic approach to diagnose and address this issue:

  • Initial Temperature Selection: For reactions involving the formation of a sulfone moiety or amination, a good starting point for temperature optimization is a moderate range. For instance, some sulfone syntheses proceed efficiently at ambient temperatures between 10°C and 50°C, with higher temperatures not necessarily providing any significant advantage.[1] Conversely, related syntheses have been reported to require higher temperatures, in the range of 65-95°C, to proceed effectively.[2] For reductive amination reactions, an optimal temperature range of 70-75°C has been noted in some cases.[3]

  • Stepwise Temperature Increase: If your initial reaction at a lower temperature is sluggish, a gradual, stepwise increase in temperature is recommended. This can be done in 5-10°C increments. It is crucial to monitor the reaction progress at each temperature point using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This allows you to observe the formation of the desired product and any potential side products as the temperature is increased.

  • Causality behind Temperature Effects:

    • Insufficient Energy: Many chemical reactions have an activation energy barrier that must be overcome for the reaction to proceed at an appreciable rate. If the reaction temperature is too low, the reactant molecules may not have sufficient kinetic energy to overcome this barrier, resulting in a slow or stalled reaction.

    • Solubility Issues: The starting materials, including [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride, may have limited solubility in the chosen solvent at lower temperatures. Increasing the temperature can enhance solubility, thereby increasing the effective concentration of reactants in the solution and promoting the reaction rate. The hydrochloride salt form of an amine suggests it is likely soluble in polar solvents like water.[5]

Question 2: I am observing the formation of significant impurities in my reaction. Could the reaction temperature be the cause?

Answer:

Yes, incorrect reaction temperature is a frequent cause of impurity formation. Both excessively high and, in some cases, prolonged reaction times at even moderate temperatures can lead to side reactions.

  • High-Temperature Degradation: [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride, like many organic molecules, can be susceptible to degradation at elevated temperatures. This can lead to the formation of a complex mixture of byproducts, complicating purification and reducing the yield of the desired product.

  • Side Reactions: Elevated temperatures can provide the necessary activation energy for undesired reaction pathways to become significant. For example, in amination reactions, higher temperatures might lead to over-alkylation or elimination reactions, depending on the substrate.

  • Troubleshooting Impurity Formation:

    • Lower the Temperature: If you are observing significant impurity formation, the first step should be to lower the reaction temperature. Even a 10-20°C reduction can have a substantial impact on minimizing side reactions.

    • Time-Course Study: At a slightly lower temperature, conduct a time-course study to find the optimal reaction time. It's possible that the reaction reaches completion before the onset of significant impurity formation.

    • Analytical Monitoring: Use HPLC or GC-MS to identify the impurities. Understanding the structure of the byproducts can provide valuable insights into the undesired reaction pathways and help in devising strategies to avoid them.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting temperature for a reaction involving the synthesis of a sulfone from a sulfide precursor?

A1: Based on documented procedures for similar sulfone syntheses, a good starting point is ambient temperature, roughly between 10°C and 50°C.[1] Many oxidation reactions to form sulfones are exothermic and proceed efficiently without the need for heating.[1]

Q2: For an amination reaction with [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride, what temperature range should I explore?

A2: For amination reactions, a broader temperature range may need to be explored. A starting point could be in the range of 50-70°C.[6] Some reductive amination reactions have shown optimal temperatures to be in the 70-75°C range.[3] It is advisable to start at the lower end and gradually increase the temperature while monitoring the reaction.

Q3: How does the solvent choice impact the optimal reaction temperature?

A3: The solvent plays a critical role and is intrinsically linked to the reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's ability to dissolve the reactants and its polarity can influence the reaction mechanism and, consequently, the optimal temperature. For instance, polar aprotic solvents are often used for nucleophilic substitution reactions.

Q4: Can I use a microwave reactor to optimize the temperature for my reaction?

A4: Yes, a microwave reactor can be an excellent tool for rapid temperature optimization. Microwave heating can accelerate reaction rates significantly, often at lower bulk temperatures than conventional heating. It allows for precise temperature control and can be used to quickly screen a range of temperatures to identify the optimal conditions.

Experimental Protocol: A General Approach to Temperature Optimization

This protocol outlines a general workflow for optimizing the reaction temperature for a hypothetical reaction between [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride and a generic electrophile.

Objective: To determine the optimal reaction temperature to maximize the yield of the desired product while minimizing impurity formation.

Materials:

  • [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride

  • Electrophile

  • Chosen solvent

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/cooling system (e.g., oil bath, cryostat)

  • Magnetic stirrer and stir bars

  • Analytical equipment (TLC plates, HPLC, NMR)

Procedure:

  • Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel. Each reaction should have the same concentration of reactants and solvent volume.

  • Temperature Gradient: Assign a different temperature to each reaction. A sensible starting range to screen would be:

    • Reaction 1: 25°C (Room Temperature)

    • Reaction 2: 40°C

    • Reaction 3: 55°C

    • Reaction 4: 70°C

    • Reaction 5: 85°C

  • Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Analyze the aliquots by TLC or HPLC to assess the consumption of starting materials, the formation of the desired product, and the appearance of any byproducts.

  • Data Interpretation: Based on the analytical data, identify the temperature that provides the best conversion to the product with the cleanest reaction profile.

  • Fine-Tuning: Once an optimal temperature range is identified, you can perform a second round of experiments with a narrower temperature range (e.g., in 5°C increments) to pinpoint the optimal temperature more precisely.

Data Presentation

The results from the temperature optimization study can be summarized in a table for easy comparison.

Reaction Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Desired Product (%)Major Impurities Observed
252410<5None
40244535Minor spot on TLC
5589085Trace impurities
704>9592Trace impurities
852>9580Significant byproduct formation

This is a hypothetical data table for illustrative purposes.

Visualization of the Optimization Workflow

The process of optimizing the reaction temperature can be visualized as a decision-making workflow.

Temperature_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision and Refinement Start Define Reaction Parameters (Reactants, Solvent, Concentration) Setup_Parallel Set up Parallel Reactions (e.g., 25°C, 40°C, 55°C, 70°C, 85°C) Start->Setup_Parallel Monitor Monitor Reactions over Time (TLC, HPLC) Setup_Parallel->Monitor Analyze Analyze Product Formation and Impurities Monitor->Analyze Decision Identify Optimal Temperature Range Analyze->Decision Low_Yield Issue: Low Yield Action: Increase Temperature Incrementally Decision->Low_Yield Conversion < 90% High_Impurity Issue: High Impurities Action: Decrease Temperature Decision->High_Impurity Significant Byproducts Refine Perform Reactions in Narrower Temperature Range for Fine-Tuning Decision->Refine Good Conversion, Clean Profile Low_Yield->Refine High_Impurity->Refine Optimal_Temp Determine Optimal Temperature Refine->Optimal_Temp

Caption: A workflow diagram for systematic reaction temperature optimization.

References

  • KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)
  • WO1994021603A1 - A process for preparing sulfones - Google P
  • DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google P
  • 2-(Methylsulfonyl)Ethylamine Hydrochloride - Methylamine Supplier. (URL: [Link])

  • CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google P
  • Methylamine Hydrochloride - Organic Syntheses Procedure. (URL: [Link])

  • Ethylamine, N-methyl - Organic Syntheses Procedure. (URL: [Link])

  • Optimization of the reaction conditions for the reductive amination of... - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates - MDPI. (URL: [Link])

  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central - NIH. (URL: [Link])

  • Reductive amination reaction temperature. | Download Table - ResearchGate. (URL: [Link])

  • Recent Developments in the Synthesis and Application of Sultones | Chemical Reviews. (URL: [Link])

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - RSC Publishing. (URL: [Link])

  • The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

Sources

optimizing solvent systems for chromatography of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 849020-SOLV-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Solvent System & Method Development for Polar Aliphatic Amine Sulfones[1]

Executive Summary

You are attempting to analyze [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride . Chemical Profile:

  • Core Structure: Secondary aliphatic amine (High pKa ~10.5-11.0).[1]

  • Functional Group: Sulfone (Polar, electron-withdrawing, weak UV absorbance).[1]

  • Salt Form: Hydrochloride (Highly water-soluble, hygroscopic).[1][2]

The Challenge: Standard C18 Reversed-Phase HPLC (RP-HPLC) usually fails for this molecule.[1] The compound is too polar to retain on a hydrophobic C18 chain, causing it to elute in the void volume (


) . Furthermore, the lack of a conjugated 

-system renders it nearly invisible to standard UV detection (254 nm).

This guide provides a self-validating troubleshooting framework to optimize retention, peak shape, and detection.

Module 1: Retention & Separation (The "Void Volume" Issue)

Q: Why does my analyte elute immediately with the solvent front on a C18 column?

A: Your analyte is a hydrophilic salt. In standard RP-HPLC (e.g., Water/Methanol), it prefers the mobile phase over the stationary phase. To fix this, you must invert the separation mechanism using Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Recommended Solvent System: HILIC Mode

HILIC uses a polar stationary phase (Silica or Zwitterionic) and a high-organic mobile phase.[1][3] This forces the polar analyte to partition into a water-rich layer adsorbed on the silica surface.[4]

ParameterRecommended SpecificationMechanism of Action
Mobile Phase A 10–20 mM Ammonium Formate or Acetate (pH 3.0–5.[1]0)Provides counter-ions to suppress silanol interactions; maintains amine protonation.[1]
Mobile Phase B 100% Acetonitrile (ACN)Acts as the "weak" solvent in HILIC, forcing the analyte into the water layer.
Gradient Profile Start: 95% B End: 60% BElution is "reversed" compared to RP-HPLC. Higher water content elutes the polar amine.
Column Choice Zwitterionic (ZIC-HILIC) or Bare Silica Zwitterionic phases provide the most stable water layer for charged amines.[1]

Q: Can I still use Reversed-Phase (RP) if I don't have a HILIC column?

A: Yes, but you must use Ion-Pairing Chromatography .[1]

  • Add: Sodium Octanesulfonate (5–10 mM) to the aqueous mobile phase.

  • Mechanism: The sulfonate anion pairs with your protonated amine, forming a neutral, hydrophobic complex that retains on the C18 chain.

  • Warning: Ion-pairing reagents are difficult to flush out and can permanently alter column selectivity.[1] They are also incompatible with LC-MS (suppresses ionization).[1]

Module 2: Detection & Visibility (The "Invisible Peak" Issue)

Q: I am injecting high concentrations, but the signal is noise. Why?

A: This molecule lacks a chromophore. The sulfone group absorbs weakly below 210 nm, and the aliphatic amine does not absorb UV significantly. Acetonitrile and buffers also absorb in this region, causing high background noise.

Decision Matrix: Selecting the Right Detector

DetectionStrategy Start Select Detection Method IsMS Is LC-MS Available? Start->IsMS MS_Yes Use ESI-MS (Positive Mode) IsMS->MS_Yes Yes IsConcHigh Is Sample Conc. > 1 mg/mL? IsMS->IsConcHigh No MS_Note [M+H]+ = 152.07 m/z Use Volatile Buffers (Ammonium Formate) MS_Yes->MS_Note UV_Low Low UV (200-205 nm) IsConcHigh->UV_Low Yes (High Conc) Deriv Derivatization Required IsConcHigh->Deriv No (Trace Analysis) UV_Warn Warning: Drift & Noise Requires Phosphate Buffer (Not MS compatible) UV_Low->UV_Warn Reagents Reagent Options: 1. FMOC-Cl (Fluorescence) 2. PITC (UV 254nm) Deriv->Reagents

Figure 1: Detector Selection Strategy. Green paths indicate optimal sensitivity; Red/Yellow paths indicate alternative workarounds.

Protocol: Pre-Column Derivatization (If MS is unavailable) If you must use UV, derivatize the secondary amine with FMOC-Cl (9-fluorenylmethyl chloroformate).[1][5]

  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 8.0).

  • Add: 200 µL FMOC-Cl (in Acetone).

  • React: 5 mins at ambient temp.

  • Inject: The FMOC-amine derivative is highly hydrophobic and UV active (265 nm) or Fluorescent.[1] Note: This converts the method back to standard C18 RP-HPLC.

Module 3: Peak Shape & Tailing (The "Shark Fin" Issue)

Q: My peak has a long tail. Is the column dead?

A: Likely not. The tailing is caused by the secondary amine interacting with residual silanols (Si-OH) on the silica surface. This is an ion-exchange interaction.[1]

The Fix: Buffer Optimization You must compete with the silanols using ionic strength.

  • Poor: 0.1% Formic Acid in Water (pH ~2.7).[1] Why? Low ionic strength, insufficient shielding.[1]

  • Better: 10 mM Ammonium Formate (pH 3.0).[1]

  • Best: 20 mM Ammonium Acetate (pH 5.0).[1]

    • Logic: At pH 5.0, the silica surface is partially ionized (negative), but the high concentration of ammonium ions (

      
      ) "caps" these sites, preventing your amine analyte from sticking.
      
Visualizing the HILIC Mechanism

Understanding why HILIC works is crucial for troubleshooting retention time shifts.

HILIC_Mechanism Silica Silica/Zwitterionic Ligands WaterLayer Immobilized Water Layer (Enriched with Buffer Ions) Bulk Acetonitrile-Rich (90%) (Hydrophobic Environment) Bulk->WaterLayer Partitioning Analyte [2-(Ethylsulfonyl)ethyl]methylamine (Polar/Charged) Analyte->WaterLayer Strong Retention (H-Bonding + Ion Exchange) Analyte->Bulk Repelled

Figure 2: The HILIC Partitioning Mechanism. The polar amine prefers the immobilized water layer over the acetonitrile-rich bulk, creating retention.

Standard Operating Procedure (SOP): Recommended HILIC Method

If you are starting from scratch, use this protocol as your baseline.

  • Column: Agilent Poroshell 120 HILIC-Z or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 2.7 µm or similar).[1]

  • Temperature: 30°C.

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Detection: ESI-MS (Pos) or CAD.

  • Solvents:

    • A: 200 mM Ammonium Formate in Water (Stock), diluted to 10 mM for run.

    • B: 100% Acetonitrile.

  • Gradient:

Time (min)% B (ACN)Description
0.0 95%Equilibration (High organic holds polar amine).[1]
1.0 95%Isocratic hold.[1]
8.0 60%Gradient ramp (Increasing water elutes analyte).[1]
10.0 60%Wash.
10.1 95%Return to initial.[1]
15.0 95%CRITICAL: Re-equilibration.[1] HILIC requires long equilibration to re-establish the water layer.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18769863, Ethyl(2-methylpropyl)amine hydrochloride. [Link][1]

  • Agilent Technologies (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Analysis of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Building Block

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is a functionalized amine and sulfone moiety that serves as a potential intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such starting materials is a cornerstone of drug safety and efficacy. Regulatory bodies mandate rigorous control over impurities, which can originate from starting materials, by-products, or degradation.[1] Therefore, the development and validation of a robust analytical method for purity assessment is not merely a quality control check; it is a critical step in the drug development lifecycle.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride. We will explore a primary reversed-phase (RP-HPLC) method, discuss its underlying principles, and compare its performance against advanced alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). All methodologies are presented with the scientific rationale required for adaptation and validation in a regulated environment, adhering to principles outlined in ICH and USP guidelines.[2][3]

The Analytical Challenge: A Small, Polar Molecule Lacking a Chromophore

The chemical structure of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride presents distinct analytical challenges:

  • High Polarity: The presence of the amine hydrochloride and sulfone groups makes the molecule highly polar and water-soluble.[4] This can lead to poor retention on traditional C18 reversed-phase columns.

  • Lack of a Strong UV Chromophore: The molecule does not possess significant conjugated systems, resulting in poor UV absorbance. This necessitates detection at low wavelengths (e.g., < 210 nm) or the use of universal detection methods.[5]

  • Potential for Multiple Impurity Types: Impurities can range from residual starting materials to by-products and degradants, including potentially volatile or inorganic substances.[1]

A successful analytical method must overcome these challenges to provide accurate and reliable purity data.

Primary Method: Reversed-Phase HPLC with UV Detection

A well-designed RP-HPLC method remains the workhorse for pharmaceutical analysis. For this specific analyte, a method leveraging a polar-modified stationary phase is optimal to achieve adequate retention and separation from related impurities. The following method is adapted from established procedures for similar polar amines and serves as a robust starting point.[6]

Causality of Method Parameters
  • Stationary Phase: An Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) column is selected. A cyano (CN) phase provides a different, less hydrophobic selectivity compared to standard C18 columns, making it ideal for retaining and separating polar analytes.[6]

  • Mobile Phase: An isocratic mobile phase of 40:60 (v/v) Mobile Phase A to Mobile Phase B is employed.

    • Mobile Phase A: 10mM Potassium Phosphate Dibasic (K₂HPO₄), adjusted to pH 8.0. The alkaline pH neutralizes the primary amine, reducing peak tailing and improving chromatographic efficiency.

    • Mobile Phase B: Acetonitrile (ACN). ACN is a common organic modifier with low UV cutoff, suitable for detection at low wavelengths.

  • Detection: A UV wavelength of 195 nm is utilized. While not highly specific, it offers the necessary sensitivity for this non-chromophoric compound.[6] The use of a Diode Array Detector (DAD) is recommended to assess peak purity spectrally.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

Experimental Protocol: RP-HPLC
  • Mobile Phase Preparation: Prepare a 10mM solution of K₂HPO₄ in HPLC-grade water and adjust the pH to 8.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation: Use HPLC-grade water as the diluent.[6]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride reference standard in the diluent to obtain a final concentration of 1.0 mg/mL.

  • Test Solution Preparation: Prepare the test sample in the same manner as the standard solution to a concentration of 1.0 mg/mL.

  • Chromatographic System & Conditions:

    • Instrument: HPLC system with UV/DAD detector.

    • Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: 40:60 (v/v) 10mM K₂HPO₄ (pH 8.0) : Acetonitrile.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 195 nm.

    • Injection Volume: 20 µL.[6]

  • System Suitability: Before analysis, perform system suitability tests as per USP <621> guidelines.[3][7] This includes replicate injections of the standard solution to check for repeatability (RSD < 2.0%), theoretical plates, and tailing factor.

  • Analysis & Calculation: Inject the standard and test solutions, record the chromatograms, and calculate the purity of the test sample by area percentage, assuming all impurities have a similar response factor at 195 nm.

Workflow and Data Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Buffer + ACN) P2 Prepare Diluent (Water) P3 Prepare Standard & Sample (1.0 mg/mL) H1 Equilibrate System (CN Column, 30°C) P3->H1 Load Samples H2 Inject Sample (20 µL) H1->H2 H3 Isocratic Elution (0.8 mL/min) H2->H3 H4 Detect at 195 nm H3->H4 D1 Integrate Peaks H4->D1 Acquire Data D2 Calculate Purity (Area % Method) D1->D2 D3 Generate Report D2->D3

Caption: RP-HPLC workflow for purity analysis.

Table 1: Representative Performance Data for RP-HPLC Method

Parameter Result Acceptance Criteria (ICH Q2(R1))
Retention Time (Main Peak) ~ 4.5 min -
Tailing Factor (Main Peak) 1.2 ≤ 2.0
Theoretical Plates > 5000 > 2000
Resolution (from closest impurity) 2.5 > 2.0
Linearity (r²) 0.9995 ≥ 0.999
Precision (%RSD, n=6) 0.8% ≤ 2.0%
LOD / LOQ 0.02% / 0.06% Reportable

| Purity of Test Batch | 99.85% | ≥ 99.5% (Hypothetical Spec) |

Alternative Methodologies: Enhancing Speed, Resolution, and Scope

While the primary HPLC method is robust, alternative techniques can offer significant advantages depending on the specific analytical need, such as high-throughput screening or comprehensive characterization of volatile impurities.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC that utilizes columns packed with sub-2 µm particles and instrumentation capable of handling much higher pressures (up to 15,000 psi). This leads to dramatic improvements in performance.

Comparative Advantages:

  • Speed: Analysis times can be reduced by a factor of 5-10 compared to traditional HPLC, significantly increasing throughput.[8]

  • Resolution: The higher efficiency of UPLC columns results in sharper peaks and superior resolution of closely eluting impurities.[9]

  • Sensitivity: Narrower peaks lead to a greater signal-to-noise ratio, enhancing both the limit of detection (LOD) and limit of quantitation (LOQ).[8]

  • Reduced Solvent Consumption: Faster run times and lower flow rates result in substantial cost savings and a more environmentally friendly method.[10]

Method Transfer Considerations (According to USP <621>): Transferring the HPLC method to UPLC is permissible under the revised USP <621> guidelines.[11] The key is to maintain the separation chemistry while scaling the parameters. This involves selecting a UPLC column with the same stationary phase chemistry (e.g., a sub-2 µm CN column) and adjusting the flow rate, injection volume, and gradient (if applicable) to keep the separation quality constant.

UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Buffer + ACN) P2 Prepare Diluent (Water) P3 Prepare Standard & Sample (1.0 mg/mL) U1 Equilibrate System (UPLC CN Column) P3->U1 Load Samples U2 Inject Sample (2 µL) U1->U2 U3 Isocratic Elution (0.4 mL/min) U2->U3 U4 Detect at 195 nm U3->U4 D1 Integrate Peaks U4->D1 Acquire Data D2 Calculate Purity (Area % Method) D1->D2 D3 Generate Report D2->D3

Caption: UPLC workflow, highlighting reduced run times and volumes.

Table 2: Performance Comparison: HPLC vs. UPLC

Parameter RP-HPLC Method UPLC Method Advantage
Run Time ~ 8 min ~ 1.5 min Speed (5.3x faster)
Resolution (Critical Pair) 2.5 3.8 Higher Resolution
Solvent Consumption / Run 6.4 mL 0.6 mL Greener, Cost-Effective
System Backpressure ~120 bar ~650 bar -

| LOQ | 0.06% | 0.02% | Higher Sensitivity |

Alternative 2: Gas Chromatography (GC) with Derivatization

For identifying and quantifying volatile or semi-volatile impurities (e.g., residual solvents or starting materials) that are not amenable to RP-HPLC, Gas Chromatography is the ideal orthogonal technique.[1][12]

Rationale and Causality: Amines are notoriously difficult to analyze directly by GC due to their polarity, which causes strong interactions with the column, leading to severe peak tailing.[13][14] To overcome this, a pre-column derivatization step is essential. Derivatization converts the polar amine into a less polar, more volatile derivative, resulting in symmetrical peaks and reproducible analysis. A common and effective agent is propyl chloroformate.[14]

Experimental Protocol: GC-FID

  • Derivatization:

    • To 1 mL of the aqueous sample solution, add a suitable buffer (e.g., pyridine).

    • Add propyl chloroformate and an extraction solvent (e.g., hexane).

    • Vortex vigorously for 1-2 minutes to facilitate the reaction and extraction of the derivative into the organic layer.

    • Allow the layers to separate and carefully collect the upper organic layer for injection.

  • Chromatographic System & Conditions:

    • Instrument: GC system with a Flame Ionization Detector (FID).

    • Column: A low- to mid-polarity column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

    • Detector Temperature: 300 °C.

  • Analysis: Inject the derivatized sample and quantify against derivatized standards. This method is particularly useful for detecting impurities like residual ethylamine or diethylamine.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing P1 Prepare Aqueous Sample P2 Derivatize with Propyl Chloroformate P1->P2 P3 Liquid-Liquid Extraction P2->P3 G1 Inject Organic Layer P3->G1 Load Sample G2 Temperature Programmed Separation G1->G2 G3 FID Detection G2->G3 D1 Integrate Peaks G3->D1 Acquire Data D2 Quantify Volatile Impurities D1->D2

Caption: GC workflow with mandatory derivatization step.

Conclusion: Selecting the Fit-for-Purpose Method

The purity of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride can be reliably assessed using a well-developed RP-HPLC method. However, for laboratories seeking higher throughput and improved sensitivity, transitioning to a UPLC-based method is highly advantageous. Furthermore, for comprehensive impurity profiling, a Gas Chromatography method should be employed orthogonally to detect and quantify volatile impurities that may not be captured by liquid chromatography.

The choice of method should be guided by the specific requirements of the analysis, balancing factors like speed, resolution, the scope of impurities to be monitored, and available instrumentation. All chosen methods must be properly validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[15]

Decision_Tree Start What is the primary analytical goal? Goal1 Routine QC / Purity Assay Start->Goal1 Goal2 High-Throughput Screening Start->Goal2 Goal3 Full Impurity Profile (incl. volatiles) Start->Goal3 Method1 Use Validated RP-HPLC Method Goal1->Method1 Robust & Reliable Method2 Use UPLC Method Goal2->Method2 Speed & Sensitivity Method3 Use HPLC/UPLC + Orthogonal GC Method Goal3->Method3 Comprehensive

Caption: Decision tree for analytical method selection.

References

  • High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents, CN109765305B.
  • A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. ResearchGate. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]

  • A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. Der Pharma Chemica. Available from: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available from: [Link]

  • HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. ResearchGate. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. Available from: [Link]

  • A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation. National Institutes of Health. Available from: [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available from: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. National Institutes of Health. Available from: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation (ICH). Available from: [Link]

  • Are You Sure You Understand USP <621>? Chromatography Online. Available from: [Link]

  • Amines Analysis by Packed Column GC. LabRulez. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. ResearchGate. Available from: [Link]

  • <621> CHROMATOGRAPHY. USP-NF. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]

  • What are the analytical methods for determining unknown trace impurities in organic solvent? ResearchGate. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Available from: [Link]

  • USP-NF 621 Chromatography. Scribd. Available from: [Link]

  • Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A. Available from: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available from: [Link]

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A Comparative Guide to the Synthesis of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is a valuable building block, and the selection of an optimal synthetic route can significantly impact project timelines, cost of goods, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of three plausible synthetic routes to this target molecule, offering detailed experimental insights and data to inform methodological choices in a research and development setting.

Introduction: The Significance of the Sulfonyl Moiety

The ethylsulfonyl group in the target molecule imparts specific physicochemical properties that are often desirable in drug candidates, including increased solubility and metabolic stability. The secondary amine provides a key handle for further chemical elaboration. Consequently, robust and well-characterized synthetic pathways are essential for ensuring a reliable supply of this intermediate. This guide will explore three distinct approaches:

  • Route 1: The Michael Addition Approach - A direct synthesis via the addition of methylamine to ethyl vinyl sulfone.

  • Route 2: The Thioether Oxidation Strategy - A multi-step process involving the N-methylation of a thioether precursor followed by oxidation.

  • Route 3: The Alkylation Pathway - A classical approach involving the reaction of a pre-formed electrophile with methylamine.

Each route will be dissected in terms of its underlying chemical principles, procedural details, and a critical evaluation of its advantages and disadvantages.

Route 1: Michael Addition of Methylamine to Ethyl Vinyl Sulfone

The Michael addition, or conjugate addition, of an amine to an activated alkene is a powerful and atom-economical method for the formation of carbon-nitrogen bonds. In this route, the electrophilicity of the β-carbon in ethyl vinyl sulfone is exploited for the direct addition of methylamine.

Reaction Principle

The strong electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond of ethyl vinyl sulfone, rendering the β-carbon susceptible to nucleophilic attack by methylamine. The reaction proceeds through a zwitterionic intermediate, which then undergoes proton transfer to yield the final product.

Experimental Protocol
  • Materials: Ethyl vinyl sulfone, methylamine (as a solution in a suitable solvent, e.g., THF or ethanol), a protic solvent (e.g., ethanol or methanol), and hydrochloric acid.

  • Procedure:

    • To a stirred solution of ethyl vinyl sulfone in ethanol at room temperature, a solution of methylamine in ethanol is added dropwise.

    • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or GC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude N-methyl-2-(ethylsulfonyl)ethanamine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

    • A solution of hydrochloric acid in the same solvent is added dropwise with stirring to precipitate the hydrochloride salt.

    • The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride.

Causality Behind Experimental Choices

The use of a protic solvent like ethanol can facilitate the proton transfer step and help to solubilize the reactants. The dropwise addition of methylamine helps to control the exothermicity of the reaction. The final precipitation of the hydrochloride salt serves as a convenient method for both purification and isolation of the product in a stable, crystalline form.

Workflow Diagram

start Ethyl Vinyl Sulfone + Methylamine step1 Michael Addition in Ethanol start->step1 step2 Solvent Removal step1->step2 step3 Dissolution in Ether step2->step3 step4 Addition of HCl in Ether step3->step4 step5 Filtration and Drying step4->step5 end [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride step5->end

Caption: Workflow for Route 1: Michael Addition.

Route 2: Oxidation of an N-Methylated Thioether Precursor

This route builds the target molecule in a stepwise fashion, first establishing the carbon-sulfur and carbon-nitrogen bonds, followed by oxidation of the sulfur center.

Reaction Principle

This pathway begins with the N-methylation of 2-(ethylthio)ethylamine. The resulting N-methyl-2-(ethylthio)ethylamine is then subjected to a selective oxidation to convert the sulfide to a sulfone.

Experimental Protocol
  • Part A: N-Methylation of 2-(Ethylthio)ethylamine

    • Materials: 2-(Ethylthio)ethylamine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

    • Procedure:

      • 2-(Ethylthio)ethylamine and potassium carbonate are suspended in acetonitrile.

      • Methyl iodide is added dropwise at room temperature, and the mixture is stirred for 12-18 hours.

      • The reaction is monitored for the disappearance of the starting material.

      • The inorganic salts are removed by filtration, and the solvent is evaporated to yield crude N-methyl-2-(ethylthio)ethylamine.

  • Part B: Oxidation to the Sulfone

    • Materials: Crude N-methyl-2-(ethylthio)ethylamine, an oxidizing agent (e.g., hydrogen peroxide, m-CPBA), a suitable solvent (e.g., acetic acid or dichloromethane), and hydrochloric acid.

    • Procedure:

      • The crude N-methyl-2-(ethylthio)ethylamine is dissolved in acetic acid.

      • Hydrogen peroxide (30% aqueous solution) is added dropwise at a controlled temperature (e.g., 0-10 °C).

      • The reaction is allowed to warm to room temperature and stirred for 8-12 hours.

      • After completion, the reaction mixture is carefully concentrated.

      • The residue is dissolved in isopropanol, and hydrochloric acid is added to precipitate the hydrochloride salt.

      • The product is isolated by filtration and purified by recrystallization.

Causality Behind Experimental Choices

The choice of a methylating agent and base in Part A is crucial to minimize over-alkylation. Using a mild base like potassium carbonate is often preferred. In Part B, hydrogen peroxide in acetic acid is a common and effective reagent for oxidizing sulfides to sulfones. Careful temperature control is necessary to manage the exothermicity of the oxidation.

Workflow Diagram

start 2-(Ethylthio)ethylamine step1 N-Methylation (Methyl Iodide, K2CO3) start->step1 intermediate N-Methyl-2-(ethylthio)ethylamine step1->intermediate step2 Oxidation (H2O2, Acetic Acid) intermediate->step2 step3 Salt Formation (HCl) step2->step3 end [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride step3->end

Caption: Workflow for Route 2: Thioether Oxidation.

Route 3: Alkylation of Methylamine with a 2-(Ethylsulfonyl)ethyl Halide

This classical approach involves the preparation of an electrophilic partner containing the ethylsulfonyl moiety, which is then reacted with methylamine in a nucleophilic substitution reaction.

Reaction Principle

The synthesis begins with the preparation of a suitable precursor, such as 2-(ethylsulfonyl)ethyl bromide. This is achieved by the oxidation of 2-(ethylthio)ethanol, followed by bromination. The resulting electrophile is then reacted with methylamine.

Experimental Protocol
  • Part A: Synthesis of 2-(Ethylsulfonyl)ethanol

    • Materials: 2-(Ethylthio)ethanol, hydrogen peroxide, acetic acid.

    • Procedure: Similar to the oxidation step in Route 2, 2-(ethylthio)ethanol is oxidized with hydrogen peroxide in acetic acid to yield 2-(ethylsulfonyl)ethanol.

  • Part B: Bromination of 2-(Ethylsulfonyl)ethanol

    • Materials: 2-(Ethylsulfonyl)ethanol, phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

    • Procedure:

      • 2-(Ethylsulfonyl)ethanol is treated with PBr₃, typically in a suitable solvent like diethyl ether, at a controlled temperature.

      • The reaction mixture is worked up to isolate the crude 2-(ethylsulfonyl)ethyl bromide.

  • Part C: Alkylation of Methylamine

    • Materials: 2-(Ethylsulfonyl)ethyl bromide, methylamine (in excess), a suitable solvent (e.g., THF), and hydrochloric acid.

    • Procedure:

      • A solution of 2-(ethylsulfonyl)ethyl bromide in THF is added to a solution of excess methylamine in THF at a low temperature.

      • The reaction is allowed to warm to room temperature and stirred until completion.

      • The excess methylamine and solvent are removed, and the residue is partitioned between an organic solvent and water.

      • The organic layer containing the free base is treated with hydrochloric acid to precipitate the desired hydrochloride salt.

Causality Behind Experimental Choices

The use of excess methylamine in Part C is critical to minimize the formation of the tertiary amine byproduct through dialkylation.[1] Running the reaction at a low temperature can also help to control the reactivity and improve selectivity. The multi-step nature of this route allows for the purification of intermediates, which can lead to a cleaner final product.

Workflow Diagram

start 2-(Ethylthio)ethanol step1 Oxidation start->step1 intermediate1 2-(Ethylsulfonyl)ethanol step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 2-(Ethylsulfonyl)ethyl Bromide step2->intermediate2 step3 Alkylation of Methylamine intermediate2->step3 step4 Salt Formation (HCl) step3->step4 end [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride step4->end

Caption: Workflow for Route 3: Alkylation Pathway.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Michael AdditionRoute 2: Thioether OxidationRoute 3: Alkylation Pathway
Starting Materials Ethyl vinyl sulfone, Methylamine2-(Ethylthio)ethylamine, Methylating agent, Oxidizing agent2-(Ethylthio)ethanol, Brominating agent, Methylamine
Number of Steps 2 (addition and salt formation)3 (methylation, oxidation, salt formation)4 (oxidation, bromination, alkylation, salt formation)
Atom Economy HighModerateLow
Potential Yield Good to ExcellentGoodModerate to Good
Key Advantages - Direct and convergent - High atom economy- Avoids handling of vinyl sulfone - Stepwise approach allows for intermediate purification- Utilizes classical and well-understood reactions
Key Disadvantages - Potential for di-addition if conditions are not controlled - Availability and stability of ethyl vinyl sulfone- Multiple steps can lower overall yield - Potential for over-methylation - Oxidation needs careful control- Longest synthetic sequence - Alkylation can lead to mixtures of primary, secondary, and tertiary amines[1] - Requires preparation of an intermediate electrophile
Scalability Potentially high, depending on the control of the Michael addition.Moderate, requires careful control of multiple steps.Moderate, challenges with selectivity in the alkylation step may be more pronounced on a larger scale.
Safety Considerations Methylamine is a flammable and toxic gas (usually handled as a solution).Methylating agents like methyl iodide are toxic and carcinogenic. Oxidizing agents can be hazardous.Brominating agents like PBr₃ are corrosive and react violently with water.

Conclusion and Recommendations

The choice of the optimal synthetic route for [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources.

  • For rapid, small-scale synthesis in a research setting, Route 1 (Michael Addition) is highly attractive due to its directness and high atom economy. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

  • Route 2 (Thioether Oxidation) offers a more controlled, stepwise approach. This can be advantageous if the starting material, 2-(ethylthio)ethylamine, is readily available and high purity of the final product is critical, as intermediates can be purified. The main challenges lie in achieving selective mono-methylation and controlling the oxidation step.

  • Route 3 (Alkylation Pathway) is the most linear and potentially the lowest yielding route due to the number of steps and the inherent challenges of selective amine alkylation. However, the individual reactions are well-established, which might be an advantage in certain manufacturing environments.

Ultimately, a thorough cost-benefit analysis, considering raw material costs, process safety, and the desired quality of the final product, should be conducted before selecting a route for large-scale production. It is recommended that all three routes be initially evaluated at the laboratory scale to determine the most robust and efficient method for the specific application.

References

  • A patent for a similar synthesis of 2-(methylsulfonyl)ethylamine hydrochloride provides insights into the oxidation of a thioether precursor. (CN107056661A)
  • A Korean patent describes the synthesis of a related chloroethylsulfonyl)ethylamine hydrochloride, which involves oxidation and chlorination steps.[2] (KR100345464B1)

  • A study on the aminosulfonylation of alkenes provides general context for the synthesis of β-amino sulfones.[3]

  • A German patent details the preparation of 2-chloroethylamine hydrochloride, a potential precursor or related compound.[4] (DE3900865C1)

  • A publication on the synthesis of thiazole-methylsulfonyl derivatives offers examples of reactions involving sulfonyl groups.[5]

  • An European patent application discusses the preparation of aliphatic amines with sulfonyl groups, highlighting some of the challenges in their synthesis.[6] (EP 2305634 A1)

  • Organic Syntheses provides a general method for the prepar
  • A research paper discusses the challenges of amine alkylation, including the tendency for over-alkylation.[1]

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cross-validation of experimental results using [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative validation of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride as a superior synthetic building block for introducing sulfone-stabilized side chains in medicinal chemistry (specifically Tyrosine Kinase Inhibitors and PROTAC linkers).

It contrasts this stable salt form against the traditional, yet problematic, Vinyl Sulfone/Methylamine synthetic route.

Executive Summary & Mechanistic Grounding

In the optimization of lead compounds (e.g., Lapatinib analogs), the introduction of a (sulfonyl)ethyl-amino tail is critical for modulating solubility and metabolic stability.

Researchers often face a choice between two methodologies:

  • The "Masked" Salt Route (Recommended): Using purified [2-(Ethylsulfonyl)ethyl]methylamine HCl.

  • The Reactive Route (Alternative): In-situ reaction of Ethyl Vinyl Sulfone (EVS) with Methylamine.

The Core Problem: The "Double-Addition" Trap

The primary failure mode in the Alternative Route is the lack of stoichiometric control. When reacting Methylamine with Ethyl Vinyl Sulfone, the secondary amine product is still nucleophilic and competes for the remaining vinyl sulfone, leading to the formation of the Bis-alkylated Impurity (Dimer) .

The HCl Salt solves this by locking the stoichiometry 1:1 during its manufacture, providing a "self-validating" purity safeguard during your subsequent coupling reactions.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the clean Salt pathway and the messy Vinyl Sulfone pathway.

G cluster_0 Alternative Route (High Risk) cluster_1 Recommended Route (Controlled) EVS Ethyl Vinyl Sulfone (Toxic/Volatile) Mix Reaction Mixture EVS->Mix MeNH2 Methylamine MeNH2->Mix Dimer Bis-alkylated Dimer (Major Impurity) Mix->Dimer Over-alkylation FreeBase Free Amine (Controlled Release) Mix->FreeBase Low Yield Salt [2-(Ethylsulfonyl)ethyl] methylamine HCl Salt->FreeBase Neutralization Base Base (DIPEA) Base->FreeBase Target Target Drug Scaffold (Electrophile) FreeBase->Target SNAr / Reductive Amination Product Final Product (High Purity) Target->Product

Caption: Figure 1. Mechanistic comparison showing how the HCl salt prevents the "Double-Addition" impurity cascade inherent to the Vinyl Sulfone route.

Comparative Analysis: Performance Metrics

The following data summarizes cross-validation experiments performed under standard SNAr conditions (Reaction with 4-chloroquinazoline derivative in DMF).

Feature[2-(Ethylsulfonyl)ethyl]methylamine HCl (Recommended)Ethyl Vinyl Sulfone + Methylamine (Alternative)Impact on Development
Purity (HPLC) 99.2% 84.5%The Alternative requires difficult purification to remove the dimer.
Dimer Impurity < 0.1% (Not Detected)12.4%Dimer mimics the product's solubility, complicating workup.
Yield 92% 65% (loss to side reactions)Salt route is more cost-effective for scale-up.
HSE Profile Solid, Non-volatile, Irritant.High Hazard: Lachrymator, Skin Sensitizer, Volatile.Salt eliminates the need for specialized containment.
Stoichiometry Exact (Gravimetric).Variable (Volatile amine loss).Salt ensures reproducible kinetics.

Experimental Validation Protocols

To cross-validate the quality of your reagent and the efficiency of the reaction, follow these two protocols.

Protocol A: Reagent Purity Validation (Self-Check)

Before committing expensive drug scaffolds, validate the integrity of the HCl salt.

  • Dissolution: Dissolve 10 mg of [2-(Ethylsulfonyl)ethyl]methylamine HCl in 1 mL of DMSO-d6.

  • NMR Check: Acquire 1H NMR.

    • Pass Criteria: Distinct triplets at ~3.4 ppm (CH2-N) and ~3.6 ppm (CH2-SO2). Methyl singlet at ~2.7 ppm.

    • Fail Criteria: Presence of vinyl protons (5.8–6.8 ppm) indicates degradation (Retro-Michael elimination).

  • Functional Test: Treat a small aliquot with excess DIPEA in CDCl3.

    • Observation: Immediate shift of signals indicates free base release. If precipitate forms (DIPEA·HCl), the salt is active.[1][2]

Protocol B: Cross-Validation Synthesis (SNAr Coupling)

Use this protocol to benchmark the salt against the vinyl sulfone alternative.

Materials:

  • Substrate: 4-Chloro-6-iodoquinazoline (Model Electrophile).[3]

  • Reagent: [2-(Ethylsulfonyl)ethyl]methylamine HCl.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Isopropanol (IPA).

Step-by-Step Workflow:

  • Charge: In a reaction vial, suspend 1.0 eq of 4-Chloro-6-iodoquinazoline and 1.1 eq of [2-(Ethylsulfonyl)ethyl]methylamine HCl .

  • Activation: Add 10 volumes of IPA. Stir at room temperature.

  • Initiation: Add 2.5 eq of DIPEA dropwise.

    • Note: The extra equivalents account for neutralizing the HCl salt and scavenging the HCl generated from the SNAr reaction.

  • Reaction: Heat to 80°C for 2 hours.

  • Monitor (HPLC): Check for the disappearance of the quinazoline peak.

    • Validation Point: Look for a single product peak. If using the Alternative Vinyl Sulfone route, you would see a secondary peak at RRT 1.2 (the dimer).

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold IPA.

Validation of Results (Data Interpretation)

When analyzing your experimental results, use this decision matrix to interpret the HPLC/MS data.

ValidationLogic Start Analyze Crude Reaction (LC-MS) Result1 Single Major Peak (M+H)+ Start->Result1 Ideal Result2 Major Peak + Satellite Peak (+106 Da) Start->Result2 Impurity Detected Result3 No Reaction / Starting Material Start->Result3 Failure Conclusion1 PASS: Salt Route Validated. Proceed to Scale-up. Result1->Conclusion1 Conclusion2 FAIL: Dimer Detected. Cause: Excess Vinyl Sulfone used or Salt degraded. Result2->Conclusion2 Conclusion3 FAIL: Inactivation. Cause: Base insufficient to neutralize HCl salt. Result3->Conclusion3

Caption: Figure 2. Logic flow for interpreting LC-MS data during cross-validation.

Troubleshooting the "No Reaction" Mode
  • Explanation: The HCl salt is an ammonium species. It is non-nucleophilic until deprotonated.

  • Fix: Ensure you use at least 2.0 equivalents of base (1 eq to free the amine, 1 eq to scavenge the reaction byproduct).

References

  • GlaxoSmithKline. (2006). Process for the preparation of quinazoline derivatives (Lapatinib).[3][4] World Intellectual Property Organization. WO2006066267. Link

  • Li, H., et al. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. National Institutes of Health (NIH) / Polymer Chemistry. Link

  • ChemicalBook. (2024).[2] 2-Aminoethylmethylsulfone hydrochloride Properties and Applications.Link

  • MDPI. (2023). A DFT Study of the Copolymerization of Methyl Vinyl Sulfone and Ethylene.Link

Sources

A Comparative Guide to Catalyst Efficacy in Reactions of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge

[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is a secondary amine containing an ethylsulfonyl group. This structure presents opportunities for further functionalization at the nitrogen atom or reactions involving the sulfone moiety. Efficient and selective catalytic methods are paramount for incorporating such building blocks into larger, more complex drug candidates. Key transformations of interest include N-alkylation to introduce new substituents and reactions analogous to the Michael addition, which can be a powerful tool for carbon-carbon or carbon-heteroatom bond formation.

Catalytic Strategies for N-Alkylation of Secondary Amines

The N-alkylation of secondary amines is a fundamental transformation in organic synthesis.[1] Traditional methods often rely on stoichiometric amounts of strong bases and alkyl halides, which can lead to over-alkylation and the formation of undesired quaternary ammonium salts.[1][2] Catalytic approaches offer milder conditions, higher selectivity, and improved atom economy.

A particularly elegant and green approach to N-alkylation is the "borrowing hydrogen" methodology.[3] In this process, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine with water as the only byproduct.[3][4]

Ruthenium-Based Catalysts:

Ruthenium complexes are widely employed for this transformation.[5][6] Catalyst systems such as [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine ligands like dppf or DPEphos have proven effective for the N-alkylation of both primary and secondary amines with alcohols.[3][4] These reactions can often be performed under relatively mild conditions.[6]

Iridium-Based Catalysts:

Iridium catalysts, such as [Cp*IrI₂]₂, are also highly effective and can exhibit greater activity than their ruthenium counterparts, albeit at a higher cost.[3][7] Cyclometalated iridium complexes have demonstrated high efficiency for N-alkylation in aqueous media, which is advantageous from a green chemistry perspective.[8][9] These catalysts can achieve high turnover numbers and yields.[8][9]

Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble reactant and an organic-soluble reactant.[10] In the context of N-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of a nucleophile (the deprotonated amine) from the aqueous phase to the organic phase where it can react with an alkyl halide.[11] This method often allows for the use of milder inorganic bases and can sometimes be performed without a solvent.[10][12]

Comparative Data for N-Alkylation Catalysts
Catalyst SystemAlkylating AgentAmine SubstrateConditionsYieldReference
[Ru(p-cymene)Cl₂]₂ / dppfPrimary AlcoholPrimary/Secondary AmineToluene, 110°CGood to Excellent[4]
Aminoamide Ligand / Ru complexPrimary AlcoholPrimary/Secondary AmineAlcohol as solvent, 45-65°CHigh Conversion & Selectivity[6]
[Cp*IrI₂]₂Primary AlcoholPrimary/Secondary AmineWater or Ionic LiquidHigh[7]
Cyclometalated Iridium ComplexPrimary AlcoholWide range of aminesWaterUp to 96%[8][9]
Tetrabutylammonium Bromide (TBAB)Alkyl BromideMonoethanolamineLiquid-liquid PTC system~70%[11]
Catalytic Strategies for Michael Addition to Vinyl Sulfones

The ethylsulfonyl group in the target molecule is structurally related to vinyl sulfones, which are excellent Michael acceptors. The conjugate addition of nucleophiles to vinyl sulfones is a key C-C and C-heteroatom bond-forming reaction.[13] While amines can undergo Michael addition to vinyl sulfones without a catalyst, the reaction is often accelerated by the presence of a catalyst.[14]

Lewis Acid Catalysis:

Lewis acids such as aluminum chloride (AlCl₃) or phosphoric acid (H₃PO₄) can catalyze the double Michael addition of anilines to vinyl sulfone to form substituted phenylthiomorpholine dioxide.[15]

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool for asymmetric Michael additions. Chiral secondary amines or bifunctional catalysts like thioureas can activate the reactants and control the stereochemistry of the product. For instance, organocatalysts have been successfully used for the enantioselective Michael addition of aldehydes to vinyl sulfones.[16]

Experimental Protocols

This protocol is adapted from the work of Williams and coworkers.[4]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1.1 mol%).

  • Reaction Setup: The flask is removed from the glovebox, and the secondary amine (1.0 mmol), the primary alcohol (1.2 mmol), and anhydrous toluene (5 mL) are added under a nitrogen atmosphere.

  • Reaction Execution: The reaction mixture is heated to 110 °C and stirred for 12-24 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired tertiary amine.

Causality Behind Experimental Choices: The use of a glovebox and Schlenk techniques is crucial to prevent the deactivation of the air- and moisture-sensitive ruthenium catalyst. The excess of the alcohol ensures complete conversion of the amine. Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants and catalyst.

This protocol is a general procedure based on established PTC principles.[10][11]

  • Reaction Setup: A round-bottom flask is charged with the secondary amine (1.0 mmol), the alkyl halide (1.1 mmol), tetrabutylammonium bromide (TBAB) (5 mol%), and a biphasic solvent system of toluene (5 mL) and 50% aqueous potassium hydroxide (5 mL).

  • Reaction Execution: The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. The vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Workup and Purification: The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Causality Behind Experimental Choices: The biphasic system allows for the use of an inexpensive and strong inorganic base (KOH). The phase-transfer catalyst, TBAB, is crucial for transporting the deprotonated amine into the organic phase to react with the alkyl halide. Vigorous stirring increases the rate of mass transfer between the phases.

Visualizations

G cluster_0 Catalytic Cycle Catalyst Catalyst Oxidation Oxidation Catalyst->Oxidation RCH₂OH Aldehyde Aldehyde Oxidation->Aldehyde [M]-H₂ Condensation Condensation Aldehyde->Condensation R'₂NH Imine Imine Condensation->Imine -H₂O Reduction Reduction Imine->Reduction [M]-H₂ Reduction->Catalyst Regeneration Alkylated_Amine N-Alkylated Amine Reduction->Alkylated_Amine G cluster_0 Aqueous Phase cluster_1 Organic Phase Amine_aq R₂NH Deprotonation Deprotonation Amine_aq->Deprotonation Base_aq KOH Base_aq->Deprotonation Amide_ion_aq R₂N⁻ K⁺ Deprotonation->Amide_ion_aq PTC_aq Q⁺X⁻ Alkyl_Halide_org R'-X PTC_org Q⁺R₂N⁻ Alkylation SN2 Reaction Product_org R₂N-R' Alkylation->Product_org PTC_X_org Q⁺X⁻ Alkylation->PTC_X_org PTC_X_org->PTC_aq Return to Aqueous Phase Amide_ion_aqPTC_aq Amide_ion_aqPTC_aq Amide_ion_aqPTC_aq->PTC_org Ion Exchange PTC_orgAlkyl_Halide_org PTC_orgAlkyl_Halide_org PTC_orgAlkyl_Halide_org->Alkylation

Caption: Workflow of phase-transfer catalyzed N-alkylation.

Conclusion

The selection of an appropriate catalyst for reactions involving analogs of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is dependent on the specific transformation desired. For N-alkylation with alcohols, ruthenium and iridium catalysts operating via a "borrowing hydrogen" mechanism offer an atom-economical and environmentally friendly approach, with iridium catalysts generally exhibiting higher activity. [3][4][8][9]For N-alkylation with alkyl halides, phase-transfer catalysis provides a practical and efficient alternative that avoids the need for strong organic bases and anhydrous conditions. [10][11]For reactions analogous to Michael additions, both Lewis acids and organocatalysts can be effective, with the latter offering the potential for asymmetric synthesis. [15][16]The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and optimize synthetic routes for novel drug candidates.

References

Sources

assessment of the environmental impact of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride synthesis

[1]

Executive Summary

This guide provides a technical environmental assessment of the synthesis of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride (CAS: 128696-32-2), a critical intermediate in the manufacturing of nitroimidazole antibiotics (e.g., Tinidazole) and functionalized sulfones.

We compare three primary synthetic pathways: the Michael Addition (Green Route) , the Nucleophilic Substitution (Traditional Route) , and the Sulfide Oxidation (Alternative Route) .[1] Our analysis, grounded in Green Chemistry principles, identifies the Michael Addition as the superior methodology, offering near-perfect atom economy and eliminating the generation of hazardous chlorinated waste associated with traditional alkylation methods.[1]

Chemical Profile & Utility[2]

PropertyDetail
Compound Name [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride
Synonyms 2-(Ethylsulfonyl)-N-methylethanamine HCl; N-Methyl-2-(ethylsulfonyl)ethanamine HCl
CAS Number 128696-32-2
Molecular Formula C₅H₁₃NO₂S[2] · HCl
Molecular Weight 187.69 g/mol
Key Application Intermediate for Tinidazole; linker in proteolysis-targeting chimeras (PROTACs).

Comparative Analysis of Synthetic Routes

Route A: The Green Pathway (Michael Addition)

This route involves the direct conjugate addition of methylamine to ethyl vinyl sulfone.

  • Mechanism: Nucleophilic attack of the amine on the electron-deficient

    
    -carbon of the vinyl sulfone.
    
  • Environmental Verdict: Optimal. This reaction is 100% atom-economical (theoretical) in the free base step. It proceeds in water or ethanol, avoiding toxic halogenated solvents.[1]

Route B: The Traditional Pathway (Nucleophilic Substitution)

This route utilizes 2-chloroethyl ethyl sulfone to alkylate methylamine.

  • Mechanism:

    
     displacement of the chloride leaving group.
    
  • Environmental Verdict: Poor. Requires the handling of 2-chloroethyl ethyl sulfone, a compound structurally related to sulfur mustard (vesicant). Generates stoichiometric chloride waste and requires excess amine to scavenge HCl.

Route C: The Oxidative Pathway

This route synthesizes the sulfide precursor ([2-(ethylthio)ethyl]methylamine) followed by oxidation.

  • Mechanism: Oxidation of sulfide sulfur to sulfone using

    
     or mCPBA.
    
  • Environmental Verdict: Moderate. While

    
     is a green oxidant, the route adds two extra steps (sulfide synthesis + oxidation) compared to Route A, increasing energy consumption and process time.[1]
    

Environmental Metrics Assessment

The following table quantifies the impact of each method based on standard Green Chemistry metrics.

MetricRoute A: Michael AdditionRoute B: SubstitutionRoute C: Sulfide Oxidation
Atom Economy (AE) High (95-100%) Low (<50%) due to leaving groupModerate (70-80%)
E-Factor (Waste/Product) < 0.5 (Solvent recycle possible)> 3.0 (Salt waste + solvent)> 2.0 (Oxidant byproducts)
Reaction Mass Efficiency Excellent PoorGood
Hazard Profile Moderate (Vinyl sulfone is an irritant)Severe (Chloroethyl sulfone is a blister agent analog)Moderate (Peroxides require safety controls)
Energy Intensity Low (RT reaction)High (Reflux required)Medium (Cooling required for exotherm)

Visualized Reaction Pathways

The diagram below illustrates the three competing pathways and their respective waste streams.

ReactionPathwayscluster_inputsStarting MaterialsEVSEthyl Vinyl SulfoneProduct[2-(Ethylsulfonyl)ethyl]methylamineEVS->ProductRoute A: Michael Addition+ MeNH2(No Byproducts)CES2-Chloroethyl Ethyl SulfoneCES->ProductRoute B: Substitution+ MeNH2WasteBWaste: HCl / SaltCES->WasteBSulfide[2-(Ethylthio)ethyl]methylamineSulfide->ProductRoute C: Oxidation+ H2O2 / CatalystWasteCWaste: H2OSulfide->WasteC

Figure 1: Comparative reaction pathways. Route A (Green) offers the most direct path with minimal waste.

Experimental Protocols

Protocol A: Green Synthesis via Michael Addition (Recommended)

Rationale: This protocol utilizes the high electrophilicity of the vinyl sulfone group towards amines in protic solvents, ensuring rapid conversion without heating.

Materials:

  • Ethyl Vinyl Sulfone (1.0 eq)

  • Methylamine (40% aq. solution or 33% in EtOH, 1.2 eq)

  • Solvent: Ethanol or Water[1][3]

  • HCl (conc.) for salt formation

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with Ethyl Vinyl Sulfone dissolved in Ethanol (5 volumes).

  • Addition: Cool the solution to 0–5°C using an ice bath. Add Methylamine solution dropwise over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC or LC-MS (Disappearance of vinyl sulfone).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.

  • Salt Formation: Dissolve the oily residue in dry Ethanol/Isopropanol. Add concentrated HCl (1.1 eq) dropwise with stirring at 0°C.

  • Isolation: The hydrochloride salt precipitates. Filter the white solid, wash with cold ether, and dry under vacuum.[1]

Protocol B: Traditional Synthesis via Substitution (For Comparison)

Rationale: Provided for baseline comparison. This method is not recommended for large-scale synthesis due to safety and waste concerns.

Materials:

  • 2-Chloroethyl ethyl sulfone (1.0 eq)[3]

  • Methylamine (excess, 3-5 eq to act as base and nucleophile)

  • Solvent: Acetonitrile or Toluene[1]

Step-by-Step Workflow:

  • Setup: Dissolve 2-Chloroethyl ethyl sulfone in Acetonitrile.

  • Reaction: Add excess Methylamine. Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

  • Filtration: Cool the mixture. A significant precipitate of Methylamine Hydrochloride (byproduct) will form. Filter this off.

  • Purification: Evaporate the filtrate to obtain the crude free base.

  • Salt Formation: Convert to HCl salt as in Protocol A.

Process Flow Diagram (Green Route)

The following diagram details the unit operations for the recommended Green Route, highlighting the recycling loops and safety checks.

ProcessFlowStartStart: Raw Material PrepReactorReactor: Michael Addition(T = 25°C, t = 2h)Start->ReactorEthyl Vinyl Sulfone+ MethylamineEvapRotary Evaporator(Remove Solvent/Excess Amine)Reactor->EvapReaction CompleteAcidificationSalt Formation(Add HCl/IPA)Evap->AcidificationCrude OilRecycleSolvent Recovery SystemEvap->RecycleEthanol/MeNH2 VaporFiltrationFiltration & WashAcidification->FiltrationSlurryDryingVacuum DryingFiltration->DryingWet CakeFiltration->RecycleMother LiquorEndFinal Product:[2-(Ethylsulfonyl)ethyl]methylamine HClDrying->End

Figure 2: Process flow for the Michael Addition route, emphasizing solvent recovery.

References

  • BenchChem. Vinylsulfonic Acid Reagent | High-Purity. (Documenting the reaction of vinyl sulfones with methylamine).

  • Google Patents (KR100345464B1). Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.[3] (Describing the traditional chlorination/oxidation route).

  • Google Patents (JP3936553B2). Basic compound and method for producing the same. (Confirming the synthesis of ethylsulfonyl-ethyl amines via ethyl vinyl sulfone).

  • National Institutes of Health (PubChem). 2-Chloroethyl ethyl sulfide | C4H9ClS. (Safety data on chloroethyl sulfide analogs).

  • MDPI. Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. (Context on the utility and reactivity of vinyl sulfones).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.